Product packaging for Iloperidone metabolite P95-13C,d3(Cat. No.:)

Iloperidone metabolite P95-13C,d3

Cat. No.: B15143488
M. Wt: 432.5 g/mol
InChI Key: AXUKEZOJOPXXTB-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iloperidone metabolite P95-13C,d3 is a useful research compound. Its molecular formula is C23H25FN2O5 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25FN2O5 B15143488 Iloperidone metabolite P95-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25FN2O5

Molecular Weight

432.5 g/mol

IUPAC Name

4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuterio(113C)methoxy)benzoic acid

InChI

InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1+1D3

InChI Key

AXUKEZOJOPXXTB-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Iloperidone Metabolite P95-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of Iloperidone metabolite P95, with a specific focus on its isotopically labeled form, P95-13C,d3. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support research and development activities.

Core Chemical Properties

Iloperidone metabolite P95, also known as P95-12113, is one of the two major metabolites of the atypical antipsychotic drug Iloperidone.[1][2] It is formed in the liver through hydroxylation of Iloperidone, a process mediated by the cytochrome P450 enzyme CYP2D6.[2][3] The isotopically labeled version, P95-13C,d3, is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.[4]

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of both the native and isotopically labeled forms of Iloperidone metabolite P95.

PropertyIloperidone Metabolite P95Iloperidone Metabolite P95-13C,d3
IUPAC Name 4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(methoxy-d3)-benzoic acid-13C
Synonyms P95-12113, Iloperidone Carboxylic Acid-
CAS Number 475110-48-62747914-96-9
Molecular Formula C₂₃H₂₅FN₂O₅C₂₂¹³CH₂₂D₃FN₂O₅
Molecular Weight 428.46 g/mol 432.47 g/mol
Purity ≥98% (commercially available)Not specified, for research use
Solubility Soluble in DMSONot specified, assumed similar to native form

Pharmacological Profile

Iloperidone metabolite P95 exhibits a distinct pharmacological profile. While it is a major metabolite, it is not considered to contribute significantly to the therapeutic effects of Iloperidone in the central nervous system (CNS) as it does not readily cross the blood-brain barrier. However, it does possess activity at various receptors, which may contribute to the peripheral effects of the parent drug.

Receptor Binding Affinity

The primary pharmacological action of Iloperidone is antagonism of dopamine D2 and serotonin 5-HT2A receptors. While P95 has a significantly lower affinity for these receptors compared to the parent compound, it does interact with several adrenergic and serotonergic receptors.

ReceptorMean Ki (nM)
Serotonin (5-HT) 2A7.08
α1-Adrenergic21.38
α2B-Adrenergic83.18
α2C-Adrenergic47.86

Data sourced from Cayman Chemical product information, referencing Subramanian, N., and Kalkman, H.O. (2002).

Experimental Protocols

The quantitative analysis of Iloperidone and its metabolites, including P95, in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of isotopically labeled internal standards like P95-13C,d3 is standard practice in such assays to ensure accuracy and precision. A widely used and robust method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

UPLC-MS/MS Method for Quantification in Plasma

The following protocol is a representative example for the simultaneous determination of Iloperidone, P88, and P95 in rat plasma.

3.1.1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add the internal standard solution (containing Iloperidone-d4, P88-d4, and P95-13C,d3).

  • Vortex the mixture.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analytes with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

3.1.2. Chromatographic Conditions

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-1.0 min: 10% to 90% B

    • 1.0-1.4 min: 90% B

    • 1.4-1.5 min: 90% to 10% B

    • 1.5-2.0 min: 10% B

  • Injection Volume: 5 µL.

3.1.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Iloperidone: To be determined based on instrumentation.

    • P88: To be determined based on instrumentation.

    • P95: To be determined based on instrumentation.

    • Iloperidone-d4 (IS): To be determined based on instrumentation.

    • P88-d4 (IS): To be determined based on instrumentation.

    • P95-13C,d3 (IS): To be determined based on instrumentation.

  • Source Parameters (e.g., Capillary Voltage, Source Temperature): To be optimized for the specific mass spectrometer used.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of Iloperidone and the primary signaling pathways associated with its mechanism of action.

Iloperidone_Metabolism Iloperidone Iloperidone P88 Metabolite P88 (Carbonyl Reduction) Iloperidone->P88 Carbonyl Reductase P95 Metabolite P95 (Hydroxylation) Iloperidone->P95 CYP2D6 P89 Metabolite P89 (O-demethylation) Iloperidone->P89 CYP3A4 Elimination Elimination P88->Elimination P95->Elimination P89->Elimination

Caption: Metabolic pathways of Iloperidone.

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Iloperidone Iloperidone (Antagonist) Iloperidone->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D2 receptor antagonist signaling pathway.

Serotonin_5HT2A_Receptor_Signaling cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq_protein Gq Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Serotonin Serotonin Serotonin->HT2AR Activates Iloperidone Iloperidone (Antagonist) Iloperidone->HT2AR Blocks PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Modulation of Cellular Response PKC->Cellular_Response Leads to

Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.

References

An In-Depth Technical Guide to the Structure and Synthesis of Iloperidone Metabolite P95-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and a proposed synthetic route for the isotopically labeled Iloperidone metabolite, P95-13C,d3. Iloperidone is an atypical antipsychotic agent, and its metabolism is a critical aspect of its pharmacological profile. The P95 metabolite, a carboxylic acid derivative, is one of the major metabolites of Iloperidone. The stable isotope-labeled version, P95-13C,d3, is an essential tool for quantitative bioanalytical studies, such as mass spectrometry-based assays, used in drug metabolism and pharmacokinetic (DMPK) research.

Structure and Physicochemical Properties

Iloperidone metabolite P95, also known as Iloperidone Carboxylic Acid, is chemically identified as 4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid[1]. The isotopically labeled version, P95-13C,d3, incorporates a carbon-13 atom and three deuterium atoms. The deuteration is located on the methoxy group, and the carbon-13 is typically incorporated into the carboxylic acid moiety to provide a distinct mass shift for use as an internal standard in quantitative analysis.

Table 1: Physicochemical Properties of Iloperidone Metabolite P95 and its Isotopologue

PropertyIloperidone Metabolite P95Iloperidone Metabolite P95-13C,d3
IUPAC Name 4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid[1]4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(methoxy-d3)benzoic-13C acid
Synonyms Iloperidone Carboxylic Acid, P 95-12113[1]Iloperidone Carboxylic Acid-d3
CAS Number 475110-48-6[1]1346601-35-1
Molecular Formula C₂₃H₂₅FN₂O₅[1]C₂₂¹³CH₂₂D₃FN₂O₅
Molecular Weight 428.46 g/mol 431.47 g/mol
Appearance Solid (Typical)Solid (Typical)
Solubility Soluble in DMSOExpected to be soluble in DMSO

Metabolic Pathway of Iloperidone

Iloperidone is extensively metabolized in the liver, primarily through three pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-demethylation mediated by CYP3A4. The formation of metabolite P95 is a result of the oxidation of the acetyl group of Iloperidone to a carboxylic acid. This metabolic transformation is a key pathway in the clearance of Iloperidone.

Iloperidone_Metabolism Iloperidone Iloperidone CYP2D6 CYP2D6-mediated oxidation Iloperidone->CYP2D6 P95 Metabolite P95 (Carboxylic Acid) CYP2D6->P95

Iloperidone Metabolic Pathway to P95.

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available and is likely proprietary. However, a plausible synthetic route can be proposed based on established organic chemistry principles and known synthetic pathways for Iloperidone and related isotopically labeled compounds.

The proposed synthesis involves two key stages:

  • Synthesis of the isotopically labeled side chain precursor: This involves the preparation of a vanillic acid derivative containing the deuterium and carbon-13 labels, which is then converted to a suitable intermediate for coupling with the piperidine core.

  • Coupling and final modification: The labeled side chain is coupled with the 6-fluoro-1,2-benzoxazole piperidine core, followed by the conversion of a precursor functional group to the final carboxylic acid.

A likely approach for the final step is the haloform reaction, which converts a methyl ketone (present in an Iloperidone-like precursor) into a carboxylic acid.

P95_Synthesis cluster_0 Synthesis of Labeled Precursor cluster_1 Coupling and Final Product Formation Vanillin Vanillin Vanillic_acid Vanillic acid Vanillin->Vanillic_acid Oxidation Labeled_vanillic_acid 4-(3-bromopropoxy)-3-(methoxy-d3) benzoic-13C acid methyl ester Vanillic_acid->Labeled_vanillic_acid 1. O-alkylation with 1,3-dibromopropane 2. Esterification 3. Deuteromethylation (CD3I) 4. 13C-carboxylation (e.g., via Grignard) Coupled_intermediate Labeled Iloperidone Precursor (Methyl Ketone) Labeled_vanillic_acid->Coupled_intermediate Coupling Piperidine_core 6-fluoro-3-(piperidin-4-yl) -1,2-benzoxazole Piperidine_core->Coupled_intermediate P95_labeled This compound Coupled_intermediate->P95_labeled Haloform Reaction (Oxidation of methyl ketone)

Proposed Synthetic Workflow for P95-13C,d3.
Proposed Experimental Protocol

Step 1: Synthesis of 4-(3-bromopropoxy)-3-(methoxy-d3)-[carboxy-13C]benzoic acid

  • Deuteromethylation of Protocatechuic Acid: Protocatechuic acid (3,4-dihydroxybenzoic acid) is selectively O-methylated at the 3-position using a deuterated methylating agent such as deuterated methyl iodide (CD₃I) in the presence of a suitable base (e.g., K₂CO₃) and solvent (e.g., acetone). This introduces the three deuterium atoms.

  • Alkylation of the Phenolic Hydroxyl Group: The remaining phenolic hydroxyl group at the 4-position is alkylated with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to introduce the 3-bromopropoxy side chain.

  • Introduction of the 13C Label: The carboxylic acid group can be introduced with a ¹³C label through various methods. One approach is to start from a precursor where the carboxyl group is replaced by a bromine atom. This can be converted to a Grignard reagent and then reacted with ¹³CO₂ to form the ¹³C-labeled carboxylic acid.

Step 2: Synthesis of Isotopically Labeled Iloperidone Precursor

  • Coupling Reaction: The isotopically labeled side chain, 4-(3-bromopropoxy)-3-(methoxy-d3)-[carboxy-¹³C]benzoic acid, is coupled with 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole. This is a standard nucleophilic substitution reaction where the piperidine nitrogen displaces the bromine atom on the propoxy chain. The reaction is typically carried out in the presence of a base (e.g., K₂CO₃ or Et₃N) in a solvent like acetonitrile or DMF. To facilitate the final haloform reaction, the precursor would ideally have a methyl ketone instead of a carboxylic acid. A more direct route would involve starting with a labeled acetophenone derivative.

Step 3: Oxidation to P95-13C,d3 (Haloform Reaction)

  • Reaction Setup: The isotopically labeled Iloperidone precursor (the methyl ketone) is dissolved in a suitable solvent such as dioxane or THF.

  • Reagent Addition: An aqueous solution of sodium hypobromite (or another hypohalite) is added dropwise to the reaction mixture, which is typically cooled in an ice bath. The reaction is stirred until completion, which can be monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is quenched, for example, with sodium sulfite, and then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final P95-13C,d3.

Data Presentation

Table 2: Summary of Key Intermediates and Final Product

CompoundStructureMolecular FormulaKey Synthetic Step
4-hydroxy-3-(methoxy-d3)-[carboxy-¹³C]benzoic acid(Structure not shown)C₇¹³CH₅D₃O₄Deuteromethylation and ¹³C-carboxylation of protocatechuic acid
4-(3-bromopropoxy)-3-(methoxy-d3)-[carboxy-¹³C]benzoic acid(Structure not shown)C₁₀¹³CH₉D₃BrO₄Alkylation with 1,3-dibromopropane
Labeled Iloperidone Precursor (methyl ketone)(Structure similar to Iloperidone)C₂₃¹³CH₂₄D₃FN₂O₄Coupling of the labeled side chain with the piperidine core
Iloperidone Metabolite P95-¹³C,d₃ (Structure shown in Section 1)C₂₂¹³CH₂₂D₃FN₂O₅ Haloform reaction of the methyl ketone precursor

Conclusion

The synthesis of this compound is a multi-step process that requires the careful introduction of stable isotopes into a precursor molecule, followed by coupling and functional group transformations. While a specific, published protocol is not available, the proposed synthetic route utilizing well-established organic reactions provides a viable pathway for its preparation. The availability of this and other isotopically labeled metabolites is crucial for advancing our understanding of the pharmacokinetics and metabolism of Iloperidone, thereby supporting further drug development and clinical research in the field of antipsychotic therapy.

References

A Technical Guide to the Role of Iloperidone Metabolite P95-13C,d3 in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone, an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, the P95 metabolite is a significant circulating metabolite. While the parent drug and another major metabolite, P88, are active in the central nervous system (CNS), P95 does not readily cross the blood-brain barrier and is therefore not considered to contribute to the primary therapeutic effects of iloperidone. However, its presence in systemic circulation and its pharmacological activity at peripheral receptors make it a crucial analyte to monitor during drug development and in clinical studies.

This technical guide focuses on the function and application of a specific tool used in this monitoring: Iloperidone metabolite P95-13C,d3 . This is a stable isotope-labeled (SIL) version of the P95 metabolite. The incorporation of carbon-13 (¹³C) and deuterium (d3) isotopes creates a molecule that is chemically identical to the endogenous P95 metabolite but has a distinct, heavier molecular weight. This property makes it an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary function of this compound in research is to ensure the accuracy, precision, and reliability of the quantification of the P95 metabolite in biological matrices such as plasma and serum. By adding a known amount of the SIL internal standard to a sample, researchers can correct for variability in sample preparation and instrument response, leading to highly accurate measurements of the native analyte's concentration. This is critical for pharmacokinetic (PK) studies, bioequivalence studies, and drug-drug interaction studies.

Core Function in Research: An Internal Standard for Bioanalysis

The central role of this compound is to serve as an internal standard in mass spectrometry-based bioanalytical assays. Its utility stems from the principles of isotope dilution mass spectrometry.

Key Advantages of Using P95-13C,d3 as an Internal Standard:

  • Similar Chemical and Physical Properties: Being chemically identical to the P95 metabolite, the SIL internal standard exhibits nearly identical behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow for accurate correction of any analyte loss during sample processing or fluctuations in the mass spectrometer's performance.

  • Distinct Mass-to-Charge Ratio (m/z): The increased mass due to the stable isotopes allows the mass spectrometer to differentiate between the endogenous P95 and the P95-13C,d3 internal standard. This distinction is fundamental for accurate quantification.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, significantly enhancing the accuracy and precision of the analytical method.

Quantitative Data

The following tables summarize key quantitative parameters related to the bioanalysis of the iloperidone metabolite P95.

Table 1: Mass Spectrometry Parameters for P95 and P95-13C,d3

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
P95429.1261.1ESI+
P95-13C,d3433.1261.1ESI+

Note: The exact m/z values may vary slightly depending on the instrument and specific adducts formed.

Table 2: Chromatographic and Method Validation Parameters

ParameterValue
Chromatographic Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 0.4 mL/min
Linearity Range (in plasma) 0.05 - 2.0 ng/mL
Extraction Recovery >84%[1]
Precision (%CV) 1.17 - 4.75%[1]
Accuracy 96.2 - 105%[1]

Experimental Protocols

Detailed Methodology for Quantification of P95 in Human Plasma using LC-MS/MS with P95-13C,d3 Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of the iloperidone metabolite P95 in human plasma.

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Iloperidone metabolite P95 analytical standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

  • 96-well collection plates

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve P95 and P95-13C,d3 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the P95 stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the P95-13C,d3 internal standard at an appropriate concentration.

3. Sample Preparation (Solid Phase Extraction - SPE):

  • Conditioning: Condition the SPE cartridges with methanol followed by water.

  • Sample Loading: To 100 µL of plasma sample, add a known amount of the P95-13C,d3 internal standard working solution. Vortex briefly. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elution: Elute the P95 and P95-13C,d3 from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • P95: 429.1 → 261.1

      • P95-13C,d3: 433.1 → 261.1

    • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both P95 and P95-13C,d3.

  • Calculate the peak area ratio of P95 to P95-13C,d3.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of P95 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Iloperidone Metabolite P95

P95_Signaling_Pathway P95 Iloperidone Metabolite P95 Alpha1_Receptor Alpha-1 Adrenergic Receptor P95->Alpha1_Receptor Antagonism (Blocks Binding) Relaxation Muscle Relaxation (Vasodilation) Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction

Caption: Peripheral Signaling of Iloperidone Metabolite P95.

Experimental Workflow for P95 Quantification

P95_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (P95-13C,d3) Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (P95 / P95-13C,d3) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify P95 Concentration Calibration_Curve->Quantification

Caption: Bioanalytical Workflow for P95 Quantification.

References

A Technical Guide to Iloperidone's P95 Metabolite and the Role of its Stable Isotope-Labeled Analog, P95-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone is an atypical antipsychotic agent with a complex metabolic profile. This technical guide provides an in-depth examination of its major metabolite, P95, and the utility of its stable isotope-labeled counterpart, P95-13C,d3. While direct comparative biological studies between the labeled and unlabeled P95 are not publicly available, this document synthesizes the existing knowledge on the pharmacokinetics, pharmacology, and analytical methodologies related to P95. The role of P95-13C,d3 as a critical internal standard in bioanalytical assays for accurate quantification is also detailed. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of iloperidone and related compounds.

Introduction

Iloperidone is an atypical antipsychotic medication approved for the treatment of schizophrenia.[1] Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] Iloperidone undergoes extensive metabolism in the liver, primarily through three pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-demethylation mediated by CYP3A4.[3] This metabolism results in the formation of two major metabolites, P88 and P95.[3] Understanding the characteristics of these metabolites is crucial for a complete picture of iloperidone's clinical pharmacology.

This whitepaper focuses on the P95 metabolite and its stable isotope-labeled form, P95-13C,d3. While P95 is a significant circulating metabolite, its contribution to the central therapeutic effects of iloperidone is considered minimal due to its limited ability to cross the blood-brain barrier.[4] The stable isotope-labeled version, P95-13C,d3, serves as an essential tool for the accurate quantification of the unlabeled P95 in biological matrices during pharmacokinetic and bioequivalence studies.

Pharmacokinetics of Iloperidone and its Metabolite P95

The pharmacokinetic profile of iloperidone and its metabolites is influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to variations between extensive metabolizers (EM) and poor metabolizers (PM).

ParameterIloperidoneP95 MetaboliteP88 Metabolite
Elimination Half-life (EM) 18 hours23 hours26 hours
Elimination Half-life (PM) 33 hours31 hours37 hours
AUC at Steady State (EM) Not specified47.9% of total drug exposure19.5% of total drug exposure
AUC at Steady State (PM) Not specified25% of total drug exposure34% of total drug exposure

Data compiled from DrugBank Online and the Psychopharmacology Institute.

Pharmacology of the P95 Metabolite

The P95 metabolite of iloperidone has a distinct receptor binding profile compared to the parent drug. While it does exhibit some affinity for serotonergic and adrenergic receptors, it is significantly less potent than iloperidone at the 5-HT2A receptor and has a low likelihood of contributing to the central therapeutic effects.

ReceptorIloperidone (pKi)P95 Metabolite (pKi)Notes
Serotonin 5-HT2A 9.568.15P95 affinity is 60-fold lower than iloperidone.
Adrenergic alpha1 Not specified7.67
Adrenergic alpha2C Not specified7.32
Adrenergic alpha2B Not specified7.08

Data from PubMed.

The Role of Iloperidone P95-13C,d3

Stable isotope-labeled compounds, such as P95-13C,d3, are indispensable in modern drug metabolism and pharmacokinetic studies. Their primary application is as internal standards in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest, but with a different mass, allows for the correction of variability during sample preparation and analysis. This leads to highly accurate and precise quantification of the unlabeled analyte in complex biological matrices like plasma. Iloperidone P95-13C,d3 is commercially available for research and development purposes.

Experimental Protocols

Quantification of Iloperidone and its Metabolites (including P95) in Human Plasma using LC-MS/MS

This protocol is a generalized representation based on published methodologies.

5.1.1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add the internal standard solution containing iloperidone-d3, P88-d3, and P95-13C,d3.

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate buffer to remove interferences.

  • Elute the analytes and internal standards with an organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Conditions

  • LC Column: A C8 or C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.4-1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard.

Radioligand Binding Assay for Receptor Affinity

This is a generalized protocol for determining the binding affinity of a compound to a specific receptor.

5.2.1. Membrane Preparation

  • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation.

5.2.2. Binding Assay

  • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound (e.g., P95 metabolite).

  • Incubate the plate to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

5.2.3. Data Analysis

  • The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

  • The Ki (inhibitory constant) is then calculated from the IC50 value, providing a measure of the affinity of the test compound for the receptor.

Signaling Pathways and Experimental Workflows

Iloperidone Metabolism

The following diagram illustrates the primary metabolic pathways of iloperidone.

Iloperidone_Metabolism Iloperidone Iloperidone P88 P88 Metabolite (Active) Iloperidone->P88 Carbonyl Reduction P95 P95 Metabolite Iloperidone->P95 CYP2D6 Hydroxylation P89 P89 Metabolite Iloperidone->P89 CYP3A4 O-demethylation

Caption: Primary metabolic pathways of iloperidone.

Analytical Workflow for P95 Quantification

This diagram outlines the typical workflow for quantifying the P95 metabolite in a biological sample using its stable isotope-labeled analog.

P95_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample containing unlabeled P95 Spike Spike with P95-13C,d3 (Internal Standard) Plasma->Spike Extraction Solid Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data Data Acquisition (MRM) LC_MSMS->Data Quantification Quantification of unlabeled P95 Data->Quantification Report Pharmacokinetic Report Quantification->Report

Caption: Analytical workflow for P95 quantification.

Iloperidone's Primary Signaling Pathways

Iloperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.

Iloperidone_Signaling cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Iloperidone Iloperidone D2R D2 Receptor Iloperidone->D2R Antagonist HT2AR 5-HT2A Receptor Iloperidone->HT2AR Antagonist Dopamine Dopamine Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP Therapeutic_Effect Therapeutic Effect (Antipsychotic Action) cAMP->Therapeutic_Effect Serotonin Serotonin Serotonin->HT2AR PLC Phospholipase C HT2AR->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG IP3_DAG->Therapeutic_Effect

Caption: Iloperidone's antagonism of D2 and 5-HT2A signaling.

Conclusion

The P95 metabolite is a significant component in the overall exposure to iloperidone-related substances, though its direct contribution to the central therapeutic effects appears to be limited. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for a comprehensive safety and efficacy evaluation of iloperidone. The stable isotope-labeled analog, P95-13C,d3, is a critical tool that enables the precise and accurate quantification of P95 in biological samples, underpinning robust clinical and non-clinical research. This technical guide provides a foundational overview of the current knowledge, highlighting the importance of both the unlabeled metabolite and its labeled counterpart in the ongoing research and development of iloperidone. Further studies directly comparing the biological activities of labeled and unlabeled P95 could provide additional insights, although the primary utility of P95-13C,d3 is expected to remain in the bioanalytical realm.

References

In-Depth Technical Guide: Iloperidone Metabolite P95-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Iloperidone metabolite P95, with a specific focus on its isotopically labeled form, P95-13C,d3. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical identity, pharmacological properties, and metabolic pathways.

Chemical Identification and CAS Number

An essential aspect of chemical documentation is the Chemical Abstracts Service (CAS) number, a unique identifier for a specific substance. For the isotopically labeled Iloperidone metabolite P95-13C,d3 , a specific CAS number is not publicly available or has not been assigned . Chemical suppliers that list this labeled compound for research purposes do not provide a registered CAS number.[1][2][3]

However, the parent (unlabeled) compound, Iloperidone metabolite P95 , is well-documented and has the following CAS number:

CompoundCAS Number
Iloperidone metabolite P95475110-48-6[4][5]

Iloperidone metabolite P95 is also known by its synonym P95-12113 and its formal chemical name: 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-benzoic acid .

The isotopically labeled version, Iloperidone-13C-d3 Metabolite P95 , has a molecular formula of C22H22FN2O513CD3 and a molecular weight of approximately 432.47.

Quantitative Pharmacological Data

Iloperidone metabolite P95 exhibits binding affinity for several neurotransmitter receptors, although its activity profile differs from the parent drug, Iloperidone. The primary quantitative data available pertains to its receptor binding affinities (Ki values).

Table 1: Receptor Binding Affinity (Ki) of Iloperidone Metabolite P95

Receptor Subtype Mean Ki (nM)
Serotonin 5-HT2A 7.08
α1-Adrenergic 21.38
α2B-Adrenergic 83.18

| α2C-Adrenergic | 47.86 |

Note: These values are for the unlabeled P95 metabolite. The isotopic labeling in P95-13C,d3 is not expected to alter its pharmacological activity.

Metabolic Pathway of Iloperidone

Iloperidone is extensively metabolized in the liver, primarily through three major pathways involving cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. The metabolite P95 is a significant product of this metabolism.

The formation of P95 occurs via the CYP2D6-mediated pathway. This metabolite is found in higher concentrations in individuals who are extensive metabolizers (EM) of CYP2D6 compared to poor metabolizers (PM). It has been noted that P95 does not readily cross the blood-brain barrier, suggesting it is unlikely to contribute to the central therapeutic effects of Iloperidone.

Below is a diagram illustrating the major metabolic pathways of Iloperidone.

Iloperidone_Metabolism Iloperidone Iloperidone P88 Metabolite P88 (Hydroxy Iloperidone) Iloperidone->P88 Carbonyl Reduction P95 Metabolite P95 (Carboxylic Acid) Iloperidone->P95 CYP2D6 Pathway (Hydroxylation) P89 Metabolite P89 Iloperidone->P89 CYP3A4 Pathway (O-demethylation) P88->Iloperidone Reversible Elimination Elimination P88->Elimination via CYP2D6 P95->Elimination P89->Elimination

Figure 1. Simplified metabolic pathway of Iloperidone.

Experimental Protocols

The following provides a general methodology for the type of experiment used to determine the receptor binding affinities listed in Table 1. This is based on standard practices in the field.

Radioligand Binding Assays

Objective: To determine the affinity of a test compound (Iloperidone metabolite P95) for specific neurotransmitter receptors by measuring its ability to displace a known radiolabeled ligand.

General Methodology:

  • Tissue/Cell Preparation: Membranes are prepared from tissues or cultured cells that express the receptor of interest (e.g., CHO cells transfected with human 5-HT2A receptor).

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in a suitable buffer.

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (Iloperidone metabolite P95).

  • Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • Ki Calculation: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand used.

Conclusion

While a specific CAS number for this compound is not found in public databases, the parent compound, P95, is well-characterized with the CAS number 475110-48-6. The available quantitative data on P95's receptor binding profile indicates a lower affinity for key receptors compared to the parent drug, Iloperidone, and its limited ability to cross the blood-brain barrier suggests a minimal contribution to the central therapeutic effects. The isotopically labeled form serves as a critical tool for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices. Researchers utilizing this compound should reference it by its chemical name and note the absence of a specific CAS number, while using the parent compound's CAS number for contextual reference.

References

Commercial Availability and Technical Profile of Iloperidone Metabolite P95-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and relevant biological data for the stable isotope-labeled Iloperidone metabolite, P95-13C,d3. Iloperidone is an atypical antipsychotic, and its metabolites are crucial for understanding its pharmacokinetics and overall pharmacological profile. The inclusion of a stable isotope-labeled internal standard is essential for quantitative bioanalytical studies.

Commercial Availability

Iloperidone metabolite P95, isotopically labeled with carbon-13 and deuterium (P95-13C,d3), is available from specialized chemical suppliers for research and development purposes. The compound is typically supplied in solid form and is offered in various quantities.

SupplierProduct NameCatalog NumberAvailability
ClinivexIloperidone-13C-d3 Metabolite P95Not specifiedIn stock (10mg, 50mg, 100mg)[1]
BOC SciencesIloperidone-d3 metabolite P95Not specifiedInquire for price
Simson Pharma LimitedIloperidone-D3 metabolite P95Not specifiedIn stock

Physicochemical and Technical Data

The stable isotope-labeled P95 metabolite is intended for use as an internal standard in quantitative analysis, such as mass spectrometry-based assays. Below is a summary of its key technical data.

PropertyValueSource
Product Name Iloperidone metabolite P95-13C,d3Immunomart
Molecular Formula C22 13CH22D3FN2O5Immunomart[2]
Molecular Weight 432.46Immunomart[2]
CAS Number 2747914-96-9Immunomart[2]
Solubility 10 mM in DMSOImmunomart[2]
Storage -20°CCayman Chemical
Purity ≥98% (for unlabeled P95)Cayman Chemical
Formulation A solidCayman Chemical

Biological Activity and Pharmacokinetics of Iloperidone Metabolite P95

Iloperidone metabolite P95 is one of the two major metabolites of Iloperidone in humans. It is formed through hydroxylation mediated by the CYP2D6 enzyme. Unlike the parent drug and the other major metabolite (P88), P95 does not readily cross the blood-brain barrier and is therefore not expected to contribute to the central therapeutic effects of Iloperidone. However, its peripheral activity may be relevant to the side-effect profile of the drug.

Receptor Binding Profile

The unlabeled form of Iloperidone metabolite P95 has been characterized for its binding affinity to various neurotransmitter receptors. This information is critical for understanding its potential off-target effects.

ReceptorMean Ki (nM)Source
Serotonin 5-HT2A7.08Cayman Chemical, Biomol.com
α1-Adrenergic21.38Cayman Chemical, Biomol.com
α2B-Adrenergic83.18Cayman Chemical, Biomol.com
α2C-Adrenergic47.86Cayman Chemical, Biomol.com

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, its primary use is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the pharmacokinetic analysis of Iloperidone and its metabolites. Below is a representative workflow for such an application.

General Workflow for LC-MS/MS Quantification of Iloperidone and Metabolites in Plasma

LC-MS/MS Bioanalytical Workflow
Radioligand Receptor Binding Assay

To determine the binding affinity (Ki) of unlabeled Iloperidone metabolite P95, a competitive radioligand binding assay would be employed.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Membranes Prepare membranes from cells expressing the target receptor Incubate Incubate receptor membranes, radioligand, and test compound together Receptor Membranes->Incubate Radioligand Select a suitable radioligand with high affinity for the receptor Radioligand->Incubate Test Compound Prepare serial dilutions of Iloperidone Metabolite P95 Test Compound->Incubate Filtration Rapidly filter the mixture to separate bound from free radioligand Incubate->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Counting Measure radioactivity on filters Washing->Scintillation Counting Data Analysis Plot data and calculate IC50 and Ki values Scintillation Counting->Data Analysis

Radioligand Receptor Binding Assay Workflow

Metabolic Pathway of Iloperidone

Iloperidone is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, as well as through carbonyl reduction. This results in the formation of two major metabolites, P88 and P95.

G Iloperidone Iloperidone P88 Metabolite P88 (Active) Iloperidone->P88 Carbonyl Reduction P95 Metabolite P95 (Peripherally Active) Iloperidone->P95 CYP2D6 (Hydroxylation)

Main Metabolic Pathways of Iloperidone

Signaling Context

Iloperidone's therapeutic effect is believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. While metabolite P95 does not cross the blood-brain barrier, it does interact with 5-HT2A and adrenergic receptors peripherally.

G cluster_iloperidone Central Nervous System (CNS) cluster_p95 Periphery Iloperidone Iloperidone (Parent Drug) D2R Dopamine D2 Receptor Iloperidone->D2R Antagonist HT2AR_CNS Serotonin 5-HT2A Receptor Iloperidone->HT2AR_CNS Antagonist P95 Metabolite P95 HT2AR_P Serotonin 5-HT2A Receptor P95->HT2AR_P Binds Alpha_AR α-Adrenergic Receptors P95->Alpha_AR Binds

References

An In-depth Technical Guide to the Metabolism of Iloperidone and the P95 Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone is an atypical antipsychotic agent whose clinical efficacy and safety profile are significantly influenced by its extensive hepatic metabolism. This technical guide provides a comprehensive overview of the metabolic fate of iloperidone, with a particular focus on the formation of its major metabolite, P95. The document details the primary biotransformation pathways, the key enzymes involved—notably Cytochrome P450 2D6 (CYP2D6) and CYP3A4—and the resulting pharmacokinetic and pharmacodynamic implications. Quantitative data on the pharmacokinetics, receptor affinities, and enzyme inhibition constants are summarized in structured tables. Furthermore, this guide outlines the detailed experimental methodologies employed in the characterization of iloperidone's metabolism, including in vitro assays with human liver microsomes and advanced analytical techniques. Visual diagrams generated using Graphviz are provided to illustrate the core metabolic pathways and experimental workflows, offering a clear and concise reference for professionals in the field of drug development and pharmacology.

Core Metabolic Pathways of Iloperidone

Iloperidone undergoes extensive metabolism primarily in the liver through three major biotransformation pathways.[1] The metabolic fate of the drug is crucial as it dictates the plasma concentrations of the parent compound and its principal metabolites, which vary significantly based on an individual's genetic makeup, specifically their CYP2D6 metabolizer status.[2][3]

The three primary routes of iloperidone metabolism are:

  • CYP2D6-Mediated Hydroxylation: This pathway leads to the formation of the major metabolite known as P95 .[1][4] This is often referred to as the "P95 pathway."

  • Carbonyl Reduction: A cytosolic enzyme-mediated pathway that reduces iloperidone to its active metabolite, P88 .

  • CYP3A4-Mediated O-demethylation: A lesser pathway, mediated by CYP3A4, which results in the formation of the P89 metabolite.

The two most significant metabolites in terms of plasma exposure are P88 and P95. The balance between these metabolites is heavily dependent on the activity of the CYP2D6 enzyme.

Iloperidone_Metabolism cluster_0 Primary Metabolic Pathways Iloperidone Iloperidone P95 P95 (Hydroxylated Metabolite) Iloperidone->P95 CYP2D6-mediated Hydroxylation P88 P88 (Reduced Metabolite, Active) Iloperidone->P88 Carbonyl Reduction P89 P89 (O-demethylated Metabolite) Iloperidone->P89 CYP3A4-mediated O-demethylation Elimination Further Metabolism & Elimination P95->Elimination P88->Elimination P89->Elimination

Caption: The three primary metabolic pathways of iloperidone.

The P95 Pathway: CYP2D6-Mediated Hydroxylation

The formation of the P95 metabolite occurs via hydroxylation and is predominantly catalyzed by the polymorphic enzyme CYP2D6. This pathway is of significant clinical interest because approximately 7-10% of Caucasians and 3-8% of Black/African Americans are "poor metabolizers" (PMs) due to non-functional CYP2D6 alleles.

In individuals who are extensive metabolizers (EMs) of CYP2D6, the P95 metabolite constitutes a significant portion of the total drug-related material in plasma, representing about 47.9% of the area under the curve (AUC) at steady-state. In contrast, for poor metabolizers, the contribution of P95 to the total plasma exposure is reduced to 25%. This demonstrates the critical role of CYP2D6 in the clearance of iloperidone via this pathway.

Pharmacokinetics of Iloperidone and its Major Metabolites (P88 & P95)

The pharmacokinetic profile of iloperidone and its metabolites, P88 and P95, is markedly different between CYP2D6 extensive and poor metabolizers. PMs exhibit higher exposure to the parent drug, iloperidone, and the active metabolite P88, along with prolonged elimination half-lives for all three compounds.

Table 1: Pharmacokinetic Parameters of Iloperidone, P88, and P95

Parameter Analyte Extensive Metabolizers (EM) Poor Metabolizers (PM) Reference(s)
Elimination Half-life (t½) Iloperidone 18 hours 33 hours
P88 26 hours 37 hours
P95 23 hours 31 hours
Time to Peak (Tmax) Iloperidone 2 - 4 hours 2 - 4 hours
AUC Contribution at SS P88 19.5% 34.0%
P95 47.9% 25.0%
Protein Binding Iloperidone ~95% ~95%
P88 / P95 ~95% ~95%
Apparent Clearance (CL/F) Iloperidone 47 - 102 L/h N/A

| Apparent Volume (Vd/F) | Iloperidone | 1340 - 2800 L | N/A | |

Data compiled from multiple sources. Tmax is for single dosing. AUC Contribution is the percentage of total plasma exposure (iloperidone + metabolites) at steady-state.

Pharmacodynamics of Iloperidone Metabolites

The clinical activity of a drug is determined not only by the parent compound but also by any pharmacologically active metabolites. In the case of iloperidone, the two major metabolites have distinct pharmacodynamic profiles.

  • P88: This active metabolite exhibits a receptor binding profile that is comparable to the parent drug, iloperidone. It binds with high affinity to serotonin 5-HT2A and dopamine D2A receptors, among others. P88 readily crosses the blood-brain barrier and is therefore likely to contribute significantly to both the therapeutic effects and the side-effect profile of iloperidone treatment.

  • P95: In contrast, P95 has a different receptor affinity profile, with a notably lower affinity for key receptors like 5-HT2A (60-fold lower than iloperidone). Crucially, P95 does not readily cross the blood-brain barrier and is found almost exclusively in the peripheral circulation. Consequently, it is considered unlikely that P95 contributes to the central therapeutic antipsychotic effects of iloperidone.

Table 2: Receptor Binding Affinities (pKi) of Iloperidone and its Metabolites

Receptor Target Iloperidone P88-8991 P95-12113 Reference(s)
Serotonin 5-HT2A High Affinity 9.56 8.15
Dopamine D2A High Affinity 7.80 Low Affinity
Adrenergic α1 High Affinity 8.08 7.67
Adrenergic α2C High Affinity 7.79 7.32

pKi is the negative logarithm of the inhibitory constant (Ki). Higher values indicate stronger binding affinity. "High Affinity" for Iloperidone is noted where specific pKi values were not provided in the cited source but activity is established.

Enzyme Inhibition Profile of Iloperidone

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have shown that iloperidone can act as an inhibitor of the very enzymes responsible for its metabolism. This creates a potential for drug-drug interactions (DDIs).

Iloperidone demonstrates a potent noncompetitive inhibition of CYP3A4 and a competitive inhibition of CYP2D6. The inhibitory constant (Ki) values are within a range that suggests these interactions could be clinically relevant, as they are close to the presumed concentrations of iloperidone in the liver of treated patients.

Table 3: Inhibitory Constants (Ki) of Iloperidone on Human CYP Isoforms

CYP Isoform Inhibition Mechanism Ki Value (μM) in HLM Ki Value (μM) in Supersomes Reference(s)
CYP3A4 Noncompetitive 0.38 0.3
CYP2D6 Competitive 2.9 10
CYP1A2 N/A 45 31
CYP2C19 Mixed 6.5 32

HLM: Human Liver Microsomes. Supersomes: cDNA-expressed CYP enzymes.

Experimental Protocols

The characterization of iloperidone's metabolism relies on a suite of established in vitro and analytical methodologies. The following sections provide an overview of the typical protocols used.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This assay is fundamental for identifying metabolic pathways and determining the enzymes involved.

  • Preparation: Pooled human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), MgCl₂, and the specific CYP isoform-selective substrate.

  • Incubation: Iloperidone (at various concentrations) is added to the reaction mixture. The reaction is initiated by adding a pre-warmed NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Time Course: The mixture is incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant, containing the parent drug and metabolites, is transferred for analysis.

  • Analysis: The concentration of iloperidone and its formed metabolites (P88, P95, etc.) is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

CYP450 Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor (iloperidone) required to reduce the activity of a specific CYP enzyme by 50%.

CYP_Inhibition_Workflow cluster_1 CYP Inhibition Assay Workflow prep Prepare HLM, Buffer, & NADPH System add_sub Add CYP-Specific Probe Substrate prep->add_sub add_ilo Add Iloperidone (Multiple Concentrations) add_sub->add_ilo pre_inc Pre-incubate at 37°C (Optional, for TDI) add_ilo->pre_inc initiate Initiate Reaction with NADPH pre_inc->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench analyze Analyze Metabolite Formation by LC-MS/MS quench->analyze calc Calculate IC50 Value analyze->calc

Caption: A typical workflow for a CYP450 inhibition assay.

  • Assay Setup: A series of incubations is prepared using HLM, a CYP-isoform-specific probe substrate (e.g., bufuralol for CYP2D6), and a range of iloperidone concentrations. A control incubation contains no iloperidone.

  • Pre-incubation (optional): For time-dependent inhibition (TDI) studies, the mixture of HLM and iloperidone is pre-incubated before the substrate is added.

  • Reaction: The reaction is started with an NADPH-regenerating system and incubated at 37°C for a short, linear period (e.g., 5-10 minutes).

  • Termination & Analysis: The reaction is stopped, and samples are processed as described in section 6.1. The rate of metabolite formation from the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation at each iloperidone concentration is compared to the control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Metabolite Identification using LC-MS/MS

High-resolution mass spectrometry (HRMS) is a key technology for identifying and structurally characterizing drug metabolites.

MetID_Workflow cluster_2 Metabolite Identification Workflow sample Incubated Sample (In Vitro or In Vivo) lc HPLC Separation sample->lc ms1 Full Scan MS (MS1) (Accurate Mass of Parent & Metabolite Ions) lc->ms1 Ionization (ESI) ms2 Tandem MS (MS/MS) (Fragment Ions for Structure Elucidation) ms1->ms2 Collision-Induced Dissociation (CID) data Data Processing (Mass Defect Filtering, Background Subtraction) ms1->data ms2->data structure Propose Metabolite Structures data->structure

Caption: Workflow for metabolite identification using LC-MS/MS.

  • Sample Introduction: The processed sample supernatant is injected into an HPLC system for chromatographic separation of the parent drug from its metabolites.

  • Mass Spectrometry - MS1 Scan: As compounds elute from the HPLC, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. A full scan (MS1) is performed to detect the protonated molecular ions ([M+H]+) of all compounds. HRMS provides accurate mass data, allowing for the determination of elemental compositions.

  • Metabolite Searching: Data mining techniques are used to find potential metabolites. This can involve searching for expected mass shifts (e.g., +15.9949 Da for hydroxylation to form P95) or using mass defect filtering to find drug-related material against the biological background.

  • Mass Spectrometry - MS/MS Scan: A second experiment (or a data-dependent acquisition) is performed where the ion of a suspected metabolite is isolated and fragmented (tandem MS or MS/MS).

  • Structure Elucidation: The resulting fragmentation pattern provides structural information. By comparing the fragmentation of a metabolite to that of the parent drug, the site of metabolic modification (e.g., the location of the hydroxyl group in P95) can be deduced.

Conclusion

The metabolism of iloperidone is a complex process dominated by CYP2D6-mediated hydroxylation (the P95 pathway) and carbonyl reduction to the active metabolite P88. The activity of the polymorphic CYP2D6 enzyme is a critical determinant of the pharmacokinetic profile, dictating the relative plasma concentrations of the parent drug and its major metabolites. While the P88 metabolite likely contributes to the clinical profile of iloperidone, the P95 metabolite is not considered centrally active. Furthermore, iloperidone's potential to inhibit CYP2D6 and CYP3A4 underscores the need for careful consideration of drug-drug interactions. The experimental protocols outlined herein represent the standard methodologies that have enabled this detailed understanding, providing a robust framework for the continued investigation of drug metabolism in pharmaceutical research and development.

References

The Pharmacokinetics of Iloperidone and Its Major Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia. Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties and those of its major active metabolites. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of iloperidone, with a focus on its primary metabolites, P88 and P95. Detailed experimental methodologies and quantitative data are presented to support further research and drug development efforts in this area.

Absorption

Iloperidone is well-absorbed after oral administration, with a relative bioavailability of the tablet formulation being 96% compared to an oral solution.[1][2] Peak plasma concentrations (Tmax) of iloperidone are typically reached within 2 to 4 hours following oral administration.[2]

Effect of Food: The administration of iloperidone with a high-fat meal has a negligible effect on the peak plasma concentration (Cmax) and the total drug exposure (AUC) of iloperidone and its major metabolites.[1][2] However, food can delay the time to reach peak plasma concentration (Tmax).

Distribution

Iloperidone exhibits a large apparent volume of distribution, ranging from 1340 to 2800 L, indicating extensive distribution into tissues.

Protein Binding: Iloperidone and its major metabolites are highly bound to serum proteins, with a binding of approximately 95%. At therapeutic concentrations, the unbound fraction of iloperidone in plasma is about 3%, while the unbound fraction for its metabolites, P88 and P95, is approximately 8%.

Metabolism

Iloperidone is extensively metabolized in the liver primarily through three main biotransformation pathways:

  • Carbonyl reduction to its active metabolite P88.

  • Hydroxylation , mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite P95.

  • O-demethylation , mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

The two major metabolites, P88 and P95, are pharmacologically active and contribute significantly to the overall clinical effect of iloperidone. The metabolic profile is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to different pharmacokinetic profiles in extensive metabolizers (EMs) versus poor metabolizers (PMs).

Metabolic Pathways of Iloperidone

Iloperidone Iloperidone P88 P88 (Active Metabolite) Iloperidone->P88 Carbonyl Reductase P95 P95 (Active Metabolite) Iloperidone->P95 CYP2D6 (Hydroxylation) Other_Metabolites Other Metabolites Iloperidone->Other_Metabolites CYP3A4 (O-demethylation)

Metabolic pathways of iloperidone.

Excretion

The elimination of iloperidone and its metabolites occurs primarily through the kidneys. Less than 1% of the administered dose is excreted as unchanged iloperidone. The route of excretion is influenced by the CYP2D6 metabolizer status. In extensive metabolizers, approximately 58.2% of the dose is recovered in the urine and 19.9% in the feces. In poor metabolizers, these values are 45.1% and 22.1%, respectively.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of iloperidone and its major metabolites.

Table 1: Pharmacokinetic Parameters of Iloperidone and its Metabolites in Extensive (EM) and Poor (PM) CYP2D6 Metabolizers
ParameterIloperidone (EM)Iloperidone (PM)P88 (EM)P88 (PM)P95 (EM)P95 (PM)Reference(s)
Tmax (hours) 2 - 42 - 4~4-6~4-6~8-10~8-10
Elimination Half-life (hours) 183326372331
Apparent Clearance (L/h) 47 - 102-----
Apparent Volume of Distribution (L) 1340 - 2800-----
Protein Binding (%) ~95~95~95~95~95~95
Contribution to Total AUC (%) --19.534.047.925.0

Experimental Protocols

Quantification of Iloperidone and its Metabolites in Plasma

A common method for the simultaneous determination of iloperidone, P88, and P95 in human plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

  • Plasma samples are typically subjected to liquid-liquid extraction with a solvent such as ethyl acetate to isolate the analytes and an internal standard (e.g., pioglitazone hydrochloride).

  • The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., CAPCELL PAK C18 MG III, 150mm × 2.0mm, 5μm) is commonly used for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium formate with 0.3% formic acid) is employed.

  • Flow Rate: A typical flow rate is around 0.35 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

    • Iloperidone: m/z 427.2 → 261.2

    • P88 and P95: m/z 429.1 → 261.1

    • Pioglitazone hydrochloride (IS): m/z 357.1 → 133.7

In Vitro Metabolism Studies

Objective: To identify the cytochrome P450 enzymes responsible for the metabolism of iloperidone.

Methodology:

  • Iloperidone is incubated with human liver microsomes or recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) in the presence of NADPH, a necessary cofactor for CYP-mediated reactions.

  • The reaction is stopped at various time points, and the formation of metabolites is quantified using a validated analytical method like HPLC-MS/MS.

  • The use of specific chemical inhibitors for different CYP enzymes can further confirm the involvement of a particular enzyme in the metabolism of iloperidone.

Experimental Workflow for a Pharmacokinetic Study

cluster_0 Study Design & Conduct cluster_1 Bioanalysis cluster_2 Data Analysis A Subject Recruitment & Screening B Drug Administration (Oral Iloperidone) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Sample Extraction (LLE or SPE) D->E F LC-MS/MS Analysis E->F G Concentration-Time Data Plotting F->G H Pharmacokinetic Modeling (NCA) G->H I Parameter Calculation (Tmax, Cmax, AUC, t1/2) H->I

Workflow for a typical pharmacokinetic study.

Signaling Pathways

The therapeutic effects of iloperidone are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Blockade of these receptors in key brain regions is believed to modulate neurotransmission and alleviate the symptoms of schizophrenia.

Iloperidone's Interaction with Dopamine D2 and Serotonin 5-HT2A Receptors

Iloperidone Iloperidone D2_Receptor Dopamine D2 Receptor Iloperidone->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Iloperidone->HT2A_Receptor Antagonist Downstream_Signaling Modulation of Downstream Signaling D2_Receptor->Downstream_Signaling HT2A_Receptor->Downstream_Signaling Therapeutic_Effect Antipsychotic Effect Downstream_Signaling->Therapeutic_Effect

Iloperidone's antagonist action at key receptors.

Conclusion

The pharmacokinetics of iloperidone are characterized by good oral absorption, extensive distribution, and significant hepatic metabolism leading to the formation of two major active metabolites, P88 and P95. The metabolism is heavily influenced by the CYP2D6 enzyme, resulting in different pharmacokinetic profiles between extensive and poor metabolizers. A thorough understanding of these pharmacokinetic properties, along with the detailed experimental methodologies for their assessment, is crucial for the optimization of iloperidone therapy and the development of new antipsychotic agents. This guide provides a comprehensive foundation for researchers and drug development professionals working in this field.

References

The Central Role of CYP2D6 and CYP3A4 in the Metabolic Clearance of Iloperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by two key cytochrome P450 enzymes: CYP2D6 and, to a lesser extent, CYP3A4.[1][2][3] This technical guide provides a comprehensive overview of the metabolic pathways of iloperidone, focusing on the catalytic roles of CYP2D6 and CYP3A4. It synthesizes quantitative pharmacokinetic data, details relevant experimental methodologies, and presents visual representations of the metabolic cascade and experimental workflows. Understanding the nuances of iloperidone metabolism is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies.

Introduction to Iloperidone Metabolism

Iloperidone is biotransformed into two major active metabolites, P88 and P95, through distinct metabolic pathways governed by CYP2D6 and CYP3A4.[4][5] The primary metabolic routes are hydroxylation and carbonyl reduction, predominantly catalyzed by CYP2D6, and O-demethylation, which is mediated by CYP3A4. The plasma concentrations of iloperidone and its metabolites are significantly influenced by the genetic polymorphism of CYP2D6, leading to different pharmacokinetic profiles in individuals classified as extensive metabolizers (EMs) versus poor metabolizers (PMs).

Quantitative Pharmacokinetics and Metabolism

The metabolic fate of iloperidone is intrinsically linked to the activity of CYP2D6 and CYP3A4. This is reflected in the pharmacokinetic parameters of the parent drug and its primary metabolites, P88 and P95.

Table 1: Pharmacokinetic Parameters of Iloperidone and its Metabolites in CYP2D6 Extensive (EM) vs. Poor Metabolizers (PM)
ParameterIloperidoneP88 (Active Metabolite)P95 (Metabolite)
Elimination Half-life (hours) - EM 182623
Elimination Half-life (hours) - PM 333731
Apparent Clearance (L/h) 47 to 102N/AN/A
Apparent Volume of Distribution (L) 1340 to 2800N/AN/A
Table 2: Relative Exposure (AUC) of Iloperidone Metabolites at Steady-State
Metabolite% of Total AUC in EMs% of Total AUC in PMs
P95 47.9%25%
P88 19.5%34%

Metabolic Pathways and Enzymatic Roles

The biotransformation of iloperidone is a multi-step process involving distinct enzymatic reactions catalyzed by CYP2D6 and CYP3A4.

CYP2D6-Mediated Metabolism

CYP2D6 is the principal enzyme responsible for the hydroxylation of iloperidone to its metabolite P94, which is subsequently metabolized to P95. This pathway is the dominant route of clearance in individuals with normal CYP2D6 function (extensive metabolizers).

CYP3A4-Mediated Metabolism

CYP3A4 contributes to iloperidone metabolism to a lesser extent through O-demethylation to form the metabolite P89. Furthermore, carbonyl reduction, another key metabolic step, leads to the formation of the active metabolite P88. While CYP2D6 is also implicated in carbonyl reduction, CYP3A4 plays a notable role.

Iloperidone_Metabolism cluster_CYP2D6 CYP2D6-Mediated Pathway cluster_CYP3A4 CYP3A4-Mediated Pathway cluster_Reduction Carbonyl Reduction Iloperidone Iloperidone P94 P94 Iloperidone->P94 Hydroxylation P89 P89 Iloperidone->P89 O-demethylation P88 P88 (Active) Iloperidone->P88 Reduction P95 P95 P94->P95 Further Metabolism Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes or Supersomes Incubate Incubate at 37°C Microsomes->Incubate Iloperidone Iloperidone (Inhibitor) Iloperidone->Incubate Substrate CYP-specific Probe Substrate (e.g., Bufuralol for CYP2D6, Testosterone for CYP3A4) Substrate->Incubate NADPH NADPH Generating System NADPH->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Analysis of Metabolite Formation Quench->HPLC Ki Calculate Ki values (Dixon/Lineweaver-Burk plots) HPLC->Ki DDI_Logic Iloperidone Iloperidone Dosing CYP2D6_Inhibitor Strong CYP2D6 Inhibitor Iloperidone->CYP2D6_Inhibitor Co-administration CYP3A4_Inhibitor Strong CYP3A4 Inhibitor Iloperidone->CYP3A4_Inhibitor Co-administration Dose_Reduction Reduce Iloperidone Dose by 50% CYP2D6_Inhibitor->Dose_Reduction CYP3A4_Inhibitor->Dose_Reduction

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Iloperidone Metabolite P95 using P95-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent used in the treatment of schizophrenia. The monitoring of its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1] P95 (4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-benzoic acid) is a significant metabolite of Iloperidone.[2][3] For accurate quantification of P95 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[4][5] This document provides detailed application notes and protocols for the use of Iloperidone metabolite P95-13C,d3 as an internal standard for the quantitative analysis of P95 in plasma. The use of a SIL-IS like P95-13C,d3 is critical for correcting for variability during sample preparation and potential matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision of the analytical method.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Iloperidone metabolite P95 and the internal standard P95-13C,d3. These parameters are essential for setting up the mass spectrometer and the liquid chromatography system.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Iloperidone Metabolite P95429.2233.2Positive
This compound433.2233.2Positive

Note: The precursor ion for P95-13C,d3 is calculated based on the addition of one 13C atom and three deuterium atoms to the molecular weight of P95. The product ion is assumed to be the same as the unlabeled compound, as the fragmentation is likely to occur on a part of the molecule that does not contain the isotopic labels.

Table 2: Chromatographic Conditions

ParameterCondition
HPLC ColumnC8, 100 mm x 4.6 mm, 3.5 µm
Mobile PhaseAcetonitrile : 2 mM Ammonium formate with 1.5% Formic Acid (28:72, v/v)
Flow Rate600 µL/min
Injection Volume10 µL
Column Temperature40 °C
Retention Time (Approx.)P95: ~2.5 min

Note: Chromatographic conditions may require optimization based on the specific LC system and column used.

Experimental Protocols

This section provides a detailed protocol for the extraction of Iloperidone metabolite P95 from plasma samples and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • Iloperidone metabolite P95 analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Iloperidone metabolite P95 and P95-13C,d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the P95 primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the P95-13C,d3 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction - SPE)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL P95-13C,d3).

  • Vortex the samples for 30 seconds.

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the chromatographic conditions specified in Table 2.

  • Configure the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode using the transitions provided in Table 1.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

  • Acquire and process the data using the instrument's software.

  • Quantify the concentration of P95 in the unknown samples by constructing a calibration curve from the peak area ratios of P95 to P95-13C,d3 versus the nominal concentration of the calibration standards.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Iloperidone metabolite P95 in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add P95-13C,d3 (IS) Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MSMS LC-MS/MS Analysis Recon->LC_MSMS Data_Acq Data Acquisition (MRM) LC_MSMS->Data_Acq Data_Proc Data Processing & Quantification Data_Acq->Data_Proc

Caption: Experimental workflow for P95 analysis.

Principle of Stable Isotope Dilution Analysis

This diagram outlines the principle of using a stable isotope-labeled internal standard for accurate quantification in LC-MS/MS.

sida_principle cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_quant Quantification Analyte P95 (Analyte) (Unknown Amount) Extraction Extraction Analyte->Extraction IS P95-13C,d3 (IS) (Known Amount) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Area_Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Principle of Stable Isotope Dilution.

References

Application Note: Quantitative Analysis of Iloperidone in Human Plasma using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iloperidone is a novel atypical antipsychotic agent with a high affinity for serotonin 5-HT2A and dopamine D2 receptors.[1] Accurate and reliable quantification of Iloperidone and its major active metabolites, P88 and P95, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and accuracy.[3][4] This application note details a robust and validated method for the simultaneous determination of Iloperidone, P88, and P95 in human plasma using stable isotope-labeled internal standards.

Principle

The method employs the principle of isotope dilution, where a known concentration of a stable isotope-labeled analog of the analyte (internal standard) is added to the sample at the beginning of the sample preparation process. The internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer. The ratio of the analyte's mass spectrometric signal to that of the internal standard is used for quantification, thereby correcting for variations during sample processing and analysis.

Experimental Protocols

1. Materials and Reagents

  • Iloperidone, P88, and P95 reference standards

  • Iloperidone-d4, P88-d4, and P95-d4 (or other suitable deuterated analogs) as internal standards (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iloperidone, P88, P95, and their respective internal standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analytes from the stock solutions in methanol:water (1:1, v/v) to create calibration curve (CC) standards.

  • Internal Standard Working Solution: Prepare a combined working solution of the internal standards in methanol:water (1:1, v/v).

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain the desired concentrations for the calibration curve and quality control samples (Low, Medium, and High).

4. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample (CC, QC, or unknown), add 25 µL of the internal standard working solution and vortex.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C8 or C18 column (e.g., ACE 5 C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Gradient: A suitable gradient to achieve separation of the analytes and their metabolites.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage.

Data Presentation

Table 1: Mass Spectrometric Parameters for Iloperidone, Metabolites, and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Iloperidone427.1261.08035
P88429.1190.08540
P95429.0261.08238
Iloperidone-d4431.1265.08035
P88-d4433.1194.08540
P95-d4433.0265.08238

Table 2: Calibration Curve and Performance Data

AnalyteConcentration Range (ng/mL)Linearity (r²)LLOQ (ng/mL)
Iloperidone0.01 - 6.0> 0.990.01
P880.01 - 6.0> 0.990.01
P950.01 - 6.0> 0.990.01

Table 3: Accuracy and Precision of the Method

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
IloperidoneLQC0.03< 595 - 105< 595 - 105
MQC0.3< 595 - 105< 595 - 105
HQC4.5< 595 - 105< 595 - 105
P88LQC0.03< 595 - 105< 595 - 105
MQC0.3< 595 - 105< 595 - 105
HQC4.5< 595 - 105< 595 - 105
P95LQC0.03< 595 - 105< 595 - 105
MQC0.3< 595 - 105< 595 - 105
HQC4.5< 595 - 105< 595 - 105

Note: The accuracy and precision values are based on a representative study and should be within ±15% (±20% for LLOQ) as per regulatory guidelines.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Analyte/IS Ratio Calculation integrate->ratio quant Quantification ratio->quant

Caption: Experimental workflow for the quantitative analysis of Iloperidone.

G cluster_metabolism Iloperidone Metabolism iloperidone Iloperidone p88 P88 (Carbonyl Reduction) iloperidone->p88 p95 P95 (Hydroxylation) iloperidone->p95 p89 P89 (O-demethylation) iloperidone->p89 cyp2d6 CYP2D6 cyp2d6->p95 cyp3a4 CYP3A4 cyp3a4->p89

Caption: Major metabolic pathways of Iloperidone.

Conclusion

The described isotope dilution LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Iloperidone and its major metabolites, P88 and P95, in human plasma. The method demonstrates excellent accuracy, precision, and a wide linear dynamic range, making it suitable for supporting pharmacokinetic and bioequivalence studies in clinical and research settings. The use of stable isotope-labeled internal standards ensures high data quality by compensating for potential matrix effects and variability in sample processing.

References

Application Notes and Protocols for the Use of Iloperidone Metabolite P95-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia.[1] Its therapeutic action is primarily mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] The metabolism of iloperidone is extensive, primarily occurring in the liver via cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as carbonyl reduction.[3] This metabolic activity results in two major active metabolites, P88 and P95.[4] Given the significant contribution of these metabolites to the overall pharmacological profile of iloperidone, their accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.

This document provides detailed application notes and protocols for the use of the stable isotope-labeled iloperidone metabolite, P95-13C,d3, as an internal standard in the bioanalysis of iloperidone and its metabolites. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the simultaneous quantification of iloperidone, P88, and P95 in human plasma using a stable isotope-labeled internal standard.

Table 1: Calibration Curve Details

AnalyteCalibration Curve Range (ng/mL)
Iloperidone0.01 - 15> 0.99
Metabolite P880.01 - 15> 0.99
Metabolite P950.02 - 20> 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
IloperidoneLLOQ0.0198.54.5
Low0.03102.13.2
Medium0.7597.82.1
High12.099.21.8
Metabolite P88LLOQ0.0197.94.1
Low0.03101.52.9
Medium0.7598.42.5
High12.0100.32.0
Metabolite P95LLOQ0.0299.13.8
Low0.06103.23.1
Medium1.097.52.3
High16.098.91.9

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Iloperidone> 85
Metabolite P88> 82
Metabolite P95> 88

Signaling Pathways and Experimental Workflow

Iloperidone's Primary Mechanism of Action

Iloperidone's antipsychotic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagram illustrates the simplified signaling pathways associated with these receptors.

Iloperidone's Antagonism of Dopamine D2 and Serotonin 5-HT2A Receptors cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Gi Gi Protein D2R->Gi Gq Gq Protein HT2AR->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Response_D2 Modulation of Neuronal Excitability cAMP->Response_D2 Response_HT2A Modulation of Neuronal Excitability IP3_DAG->Response_HT2A Iloperidone Iloperidone Iloperidone->D2R Iloperidone->HT2AR

Caption: Iloperidone's antagonism of D2 and 5-HT2A receptors.

Bioanalytical Experimental Workflow

The following diagram outlines the typical workflow for the quantification of iloperidone and its metabolites in plasma samples using LC-MS/MS with P95-13C,d3 as an internal standard.

Bioanalytical Workflow for Iloperidone and Metabolites Sample Plasma Sample Collection Spike Spike with Internal Standard (Iloperidone Metabolite P95-13C,d3) Sample->Spike Extraction Sample Preparation (e.g., Solid Phase Extraction) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition and Processing LCMS->Data Quant Quantification and Reporting Data->Quant

Caption: LC-MS/MS bioanalytical workflow.

Experimental Protocols

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of iloperidone, metabolite P88, metabolite P95, and the internal standard (IS), this compound, in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 50 ng/mL in methanol:water (50:50, v/v).

Sample Preparation (Solid Phase Extraction - SPE)
  • To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (50 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1 M zinc sulfate to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions

ParameterCondition
Column ACE 5 C8 (50 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
2.0
2.1
3.0

b. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi

c. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Iloperidone427.2233.2
Metabolite P88429.2261.2
Metabolite P95429.2233.2
This compound (IS) 433.2 234.2

Note: The MRM transition for this compound is predicted based on its chemical structure and may require optimization.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of iloperidone and its major metabolites in biological matrices. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and therapeutic drug monitoring. The high sensitivity, accuracy, and precision of the described LC-MS/MS method make it suitable for a wide range of pharmacokinetic and clinical studies.

References

Protocol for the Application of Iloperidone Metabolite P95-¹³C,d₃ in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1] Its therapeutic effects are believed to be mediated through antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[2][3] The metabolism of iloperidone is extensive, primarily occurring in the liver via three main pathways: carbonyl reduction to form metabolite P88, CYP2D6-mediated hydroxylation to produce metabolite P95, and CYP3A4-mediated O-demethylation resulting in metabolite P89.[1] The isotopically labeled metabolite, Iloperidone P95-¹³C,d₃, serves as a critical tool in the precise quantitative analysis of iloperidone's metabolic profile, offering a stable internal standard for various bioanalytical applications. This document provides detailed application notes and experimental protocols for the effective use of Iloperidone P95-¹³C,d₃.

Application Notes

Iloperidone P95-¹³C,d₃ is a stable isotope-labeled version of the major human metabolite of iloperidone, P95. The incorporation of carbon-13 and deuterium isotopes provides a distinct mass shift, allowing for its differentiation from the unlabeled endogenous metabolite in mass spectrometry-based assays. This makes it an ideal internal standard for quantitative bioanalysis, correcting for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Primary Applications:

  • Internal Standard for Quantitative Bioanalysis: The primary application of Iloperidone P95-¹³C,d₃ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the P95 metabolite in biological matrices such as plasma, serum, and urine.

  • Metabolite Identification and Profiling: It can be used as a reference standard to confirm the identity of the P95 metabolite in complex biological samples during drug metabolism studies.

  • Pharmacokinetic (PK) Studies: Accurate quantification of P95 using the labeled standard is crucial for characterizing the pharmacokinetic profile of iloperidone and its metabolites in both preclinical animal models and human clinical trials.

  • Drug-Drug Interaction Studies: To precisely measure the impact of co-administered drugs on the metabolic pathway of iloperidone, specifically the formation of P95 via CYP2D6.

Quantitative Data Summary

The following tables summarize key quantitative data for iloperidone and its major metabolites.

Table 1: Pharmacokinetic Parameters of Iloperidone and its Major Metabolites in Extensive Metabolizers (EM) and Poor Metabolizers (PM) of CYP2D6

ParameterIloperidone (EM)Iloperidone (PM)P88 (EM)P88 (PM)P95 (EM)P95 (PM)
Elimination Half-life (t½) 18 hours33 hours26 hours37 hours23 hours31 hours
Time to Peak Plasma Concentration (Tmax) 2-4 hours2-4 hoursDelayed by 2 hours with high-fat mealDelayed by 2 hours with high-fat mealDelayed by 6 hours with high-fat mealDelayed by 6 hours with high-fat meal
Area Under the Curve (AUC) Contribution at Steady State --19.5%34%47.9%25%
Protein Binding ~95%~95%~95%~95%~95%~95%

Table 2: Receptor Binding Affinities (Ki, nM) of Iloperidone and Metabolite P95

ReceptorIloperidone (Ki, nM)P95 (Ki, nM)
Dopamine D₂ 6.3-
Dopamine D₃ 7.1-
Serotonin 5-HT₂A 5.67.08
α₁-Adrenergic 0.3621.38
α₂B-Adrenergic -83.18
α₂C-Adrenergic -47.86

Note: P95 does not cross the blood-brain barrier.

Experimental Protocols

Protocol 1: Quantification of Iloperidone Metabolite P95 in Human Plasma using LC-MS/MS with Iloperidone P95-¹³C,d₃ as an Internal Standard

1. Objective: To accurately quantify the concentration of the iloperidone metabolite P95 in human plasma samples.

2. Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • Iloperidone Metabolite P95 (unlabeled analytical standard)

  • Iloperidone P95-¹³C,d₃ (internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well plates

  • Centrifuge

3. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of unlabeled P95 and P95-¹³C,d₃ (IS) in DMSO.

  • Working Solutions:

    • Prepare serial dilutions of the unlabeled P95 stock solution in 50:50 ACN:water to create calibration standards (e.g., 1-1000 ng/mL).

    • Prepare a working solution of the IS (P95-¹³C,d₃) at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the P95 working solutions to create a calibration curve. Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 96-well plate.

  • Add 150 µL of the IS working solution in acetonitrile to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: UPLC BEH C18 column or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for both unlabeled P95 and the labeled P95-¹³C,d₃.

    • Data Analysis: Quantify the amount of P95 in the samples by calculating the peak area ratio of the analyte to the IS and comparing it to the calibration curve.

Diagrams

Iloperidone_Metabolism Iloperidone Iloperidone P88 P88 (Active Metabolite) (Carbonyl Reduction) Iloperidone->P88 P95 P95 (Metabolite) (Hydroxylation) Iloperidone->P95 CYP2D6 P89 P89 (Metabolite) (O-demethylation) Iloperidone->P89 CYP3A4

Caption: Metabolic pathways of Iloperidone.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (50 µL) IS Add Internal Standard (P95-13C,d3 in ACN, 150 µL) Plasma->IS Vortex Vortex (2 min) IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Transfer Supernatant Data Data Processing (Peak Area Ratio vs. Cal Curve) LCMS->Data Result Quantitative Result (P95 Concentration) Data->Result

Caption: Workflow for P95 quantification.

References

Application Notes and Protocols for Iloperidone Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia.[1][2] Accurate quantification of Iloperidone and its major metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments to ensure optimal dosing and patient safety. This document provides detailed application notes and protocols for the sample preparation of Iloperidone in plasma for subsequent analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate sample preparation method is critical for removing interfering endogenous components from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and lead to inaccurate and imprecise results. The most common techniques for Iloperidone sample preparation from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Methods

The choice of sample preparation method depends on various factors, including the required sensitivity, sample throughput, cost, and the specific analytical platform. Below is a summary of quantitative data from published methods for Iloperidone quantification, highlighting the performance of different sample preparation techniques.

ParameterProtein Precipitation (Acetonitrile)Supported Liquid Extraction (Dichloromethane)Solid-Phase Extraction (Mixed-Mode)
Linearity Range 0.5 - 200 ng/mL[3]2 - 5,000 ng/mL[2]0.01 - 6 ng/mL[1], 0.25 - 20 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2 ng/mL0.01 ng/mL, 0.25 ng/mL
Mean Recovery >80%87.12 - 94.47%>84%, 82 - 101%
Intra-day Precision (%CV) 1.3 - 8.6%1.70 - 5.90%0 - 9%
Inter-day Precision (%CV) 1.8 - 11.5%Not Reported0.9 - 12.5%
Accuracy 93.1 - 111.2%95 - 105%96.2 - 105%
Matrix Effect 95 - 105% (Internal Standard-Normalized)Not Reported97 - 103% (Internal Standard-Normalized)

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It involves the addition of an organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., deuterated Iloperidone)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.2 µm) and vials for LC-MS/MS analysis

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the thawed plasma to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,800 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.

  • Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system for analysis.

PPT_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (10 µL) plasma->is acn 3. Add Acetonitrile (300 µL) is->acn vortex1 4. Vortex (1 min) acn->vortex1 centrifuge 5. Centrifuge (14,800 rpm, 10 min, 4°C) vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant filter 7. Filter (0.2 µm) supernatant->filter lcms 8. Inject into LC-MS/MS filter->lcms SLE_Workflow plasma 1. Plasma Sample (100 µL) + IS (10 µL) + 1% Formic Acid (300 µL) vortex1 2. Vortex plasma->vortex1 load 3. Load onto SLE Cartridge (adsorb 10-15 min) vortex1->load elute 4. Elute with Dichloromethane load->elute collect 5. Collect Eluate elute->collect evaporate 6. Evaporate to Dryness collect->evaporate reconstitute 7. Reconstitute in Mobile Phase (1 mL) evaporate->reconstitute vortex2 8. Vortex & Centrifuge reconstitute->vortex2 lcms 9. Inject Supernatant into LC-MS/MS vortex2->lcms SPE_Workflow condition 1. Condition SPE Cartridge (Methanol, Water) pretreat 2. Pre-treat Plasma (add IS and Buffer) condition->pretreat load 3. Load Sample pretreat->load wash 4. Wash Cartridge (Water, Acetic Acid, Methanol/Water) load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute with Methanol dry->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute lcms 9. Inject into LC-MS/MS reconstitute->lcms

References

Application Note: High-Throughput Analysis of Iloperidone and its Metabolite P95 Using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the atypical antipsychotic drug Iloperidone and its major active metabolite, P95, in plasma samples. The method employs the stable isotope-labeled internal standard, Iloperidone metabolite P95-13C,d3, to ensure high accuracy and precision. The straightforward sample preparation protocol, coupled with a rapid chromatographic separation, makes this method suitable for high-throughput analysis in research, clinical, and drug development settings.

Introduction

Iloperidone is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] It is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to form two major metabolites: P88 and P95.[3][4] Monitoring the plasma concentrations of Iloperidone and its active metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a validated LC-MS/MS method for the reliable determination of Iloperidone and P95, utilizing a stable isotope-labeled internal standard (P95-13C,d3) to compensate for matrix effects and variability in sample processing.[1]

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of Iloperidone, P95, and the internal standard from plasma.

Protocol:

  • To 100 µL of plasma, add the internal standard solution (P95-13C,d3).

  • The samples are then loaded onto an SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C8 reverse-phase column.

LC Conditions:

ParameterValue
Column ACE 5 C8
Mobile Phase Acetonitrile and 2 mmol·L-1 ammonium formate with 1.5% formic acid (28:72, v/v)
Flow Rate 600 µL·min-1
Injection Volume 10 µL
Column Temperature 40 °C
Run Time Approximately 3 minutes
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).

MS Settings:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V

MRM Transitions:

The following MRM transitions are monitored:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Iloperidone427.2233.2
P95429.2233.2
P95-13C,d3 (Internal Standard) 433.2 233.2

Note: The precursor ion for P95-13C,d3 is calculated based on the mass of P95 (m/z 429.2) with the addition of one 13C atom and three deuterium atoms, resulting in an approximate mass increase of 4 Da. The product ion is assumed to be the same as for the unlabeled P95, a common characteristic for stable isotope-labeled internal standards where the label is on the portion of the molecule that is lost during fragmentation.

Results and Discussion

This method demonstrates excellent sensitivity, specificity, and a wide dynamic range for the quantification of Iloperidone and P95 in plasma. The use of the stable isotope-labeled internal standard, P95-13C,d3, ensures the reliability of the results by correcting for any variations during the sample preparation and ionization processes. The extraction recovery has been shown to be greater than 84%. The method has been validated over a concentration range of 0.02 to 20 ng·mL-1 for P95.

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (P95-13C,d3) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C8 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow from sample preparation to data analysis.

Signaling Pathway Diagram

iloperidone_metabolism Iloperidone Iloperidone P88 Metabolite P88 Iloperidone->P88 CYP2D6 / CYP3A4 P95 Metabolite P95 Iloperidone->P95 CYP2D6 / CYP3A4

Caption: Metabolic pathway of Iloperidone to its major metabolites P88 and P95.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of Iloperidone and its metabolite P95 in plasma. The use of the stable isotope-labeled internal standard P95-13C,d3, is critical for achieving the accuracy and precision required for pharmacokinetic and other research applications.

References

Application Notes and Protocols: Therapeutic Drug Monitoring of Iloperidone using P95-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia.[1] Its therapeutic efficacy is mediated through a combination of dopamine type-2 (D2) and serotonin type-2A (5-HT2A) receptor antagonism.[2] The metabolism of iloperidone is extensive, primarily occurring in the liver via CYP2D6 and CYP3A4 enzymes, leading to the formation of two major active metabolites, P88 and P95.[1] Therapeutic Drug Monitoring (TDM) of iloperidone and its principal metabolites is crucial for optimizing therapeutic outcomes, minimizing adverse effects, and ensuring patient compliance, particularly given the pharmacokinetic variability among individuals.[3][4] The use of stable isotope-labeled internal standards, such as Iloperidone metabolite P95-13C,d3, is essential for accurate quantification in complex biological matrices by mass spectrometry-based methods.

Pharmacokinetics of Iloperidone and its Metabolites

Iloperidone is well-absorbed orally, with peak plasma concentrations occurring within 2 to 4 hours. The elimination half-life of iloperidone and its metabolites is dependent on the patient's CYP2D6 metabolizer status.

AnalyteElimination Half-Life (Extensive Metabolizers)Elimination Half-Life (Poor Metabolizers)
Iloperidone18 hours33 hours
P8826 hours37 hours
P9523 hours31 hours

Metabolic Pathway of Iloperidone

Iloperidone undergoes three primary biotransformation pathways: carbonyl reduction to P88, hydroxylation (via CYP2D6) to P95, and O-demethylation (via CYP3A4).

cluster_enzymes Metabolizing Enzymes Iloperidone Iloperidone P88 Metabolite P88 (Carbonyl Reduction) Iloperidone->P88 P95 Metabolite P95 (Hydroxylation) Iloperidone->P95 P89 Metabolite P89 (O-demethylation) Iloperidone->P89 CYP2D6 CYP2D6 CYP3A4 CYP3A4 Elimination Elimination P88->Elimination P95->Elimination P89->Elimination CYP2D6->P95 CYP3A4->P89

Iloperidone Metabolic Pathway

Therapeutic Drug Monitoring (TDM) Protocol

A sensitive and robust method for the simultaneous quantification of iloperidone, P88, and P95 in human plasma is crucial for effective TDM. The following protocol is based on a validated stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow for TDM of Iloperidone

Start Start: Plasma Sample Collection Spike Spike with Internal Standard (P95-13C,d3 and other deuterated analogs) Start->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Drydown Evaporation and Reconstitution SPE->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Quant Data Acquisition and Quantification LCMS->Quant Report Generate Report Quant->Report

TDM Experimental Workflow
Materials and Reagents

  • Iloperidone, P88, and P95 analytical standards

  • This compound (Internal Standard)

  • Deuterated analogs of Iloperidone and P88 (Internal Standards)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation
  • Spiking: To 100 µL of human plasma, add the internal standard solution containing Iloperidone-d4, P88-d4, and P95-13C,d3.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

LC-MS/MS Method
ParameterCondition
LC Column ACE 5 C8 or equivalent
Mobile Phase A 5mM Ammonium formate with 0.3% formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Gradient Optimized for separation of analytes (e.g., a gradient from 25% B to 90% B)
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)
Iloperidone427.2261.2
P88429.1261.1
P95429.1261.1
Iloperidone-d4 (IS)431.2261.2
P88-d4 (IS)433.1261.1
P95-13C,d3 (IS)432.2261.2
Method Validation

The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

ParameterIloperidoneP88P95
Linearity Range (pg/mL) 10 - 10,00010 - 10,00050 - 15,000
Intra-day Precision (%CV) < 10.24< 10.24< 10.24
Inter-day Precision (%CV) < 10.24< 10.24< 10.24
Accuracy (%) -5.78 to 5.40-5.78 to 5.40-5.78 to 5.40
Mean Recovery (%) > 78.88> 78.88> 78.88

Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

The therapeutic effects of iloperidone in schizophrenia are thought to be mediated by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Blockade of these receptors in key brain circuits is believed to alleviate the positive and negative symptoms of the disorder.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Downstream_D2 Dopaminergic Signaling D2_Receptor->Downstream_D2 Downstream_HT2A Serotonergic Signaling HT2A_Receptor->Downstream_HT2A Therapeutic_Effect Therapeutic Effect Downstream_D2->Therapeutic_Effect Downstream_HT2A->Therapeutic_Effect Iloperidone Iloperidone Iloperidone->D2_Receptor Iloperidone->HT2A_Receptor

Iloperidone's Receptor Antagonism

Conclusion

The use of a validated LC-MS/MS method with a stable isotope-labeled internal standard, such as P95-13C,d3, allows for the accurate and precise quantification of iloperidone and its major metabolites in human plasma. This is essential for therapeutic drug monitoring, which can aid in the individualization of iloperidone therapy to optimize efficacy and minimize adverse drug reactions. The detailed protocol and understanding of iloperidone's pharmacology provide a valuable resource for researchers and clinicians in the field of neuropsychopharmacology.

References

Measuring Iloperidone and its Metabolites in Clinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of iloperidone and its major active metabolites, P88 and P95, in human plasma. The methodologies described herein are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods, crucial for pharmacokinetic and bioequivalence studies in clinical trials. This guide consolidates data on sample preparation, chromatographic separation, and mass spectrometric detection, presenting them in a clear and actionable format for researchers in the field.

Introduction

Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, into two major metabolites: P88 (hydroxyiloperidone) and P95 (carboxyiloperidone).[2][3] Both the parent drug and its metabolites contribute to the overall therapeutic effect and potential side effects. Therefore, the simultaneous quantification of iloperidone, P88, and P95 in biological matrices is essential for evaluating its pharmacokinetics, understanding drug-drug interactions, and ensuring patient safety in clinical studies.[4][5] The methods outlined below provide sensitive and robust procedures for this purpose.

Signaling Pathway of Iloperidone Metabolism

The metabolic pathway of iloperidone primarily involves three biotransformation routes: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-demethylation mediated by CYP3A4. This leads to the formation of the two predominant metabolites, P88 and P95.

Iloperidone Iloperidone CYP2D6 CYP2D6 Iloperidone->CYP2D6 Hydroxylation CYP3A4 CYP3A4 Iloperidone->CYP3A4 O-demethylation P88 P88 (Hydroxyiloperidone) CYP2D6->P88 P95 P95 (Carboxyiloperidone) CYP3A4->P95 cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Plasma Sample Collection AddIS Add Internal Standard SampleCollection->AddIS SPE Solid-Phase Extraction AddIS->SPE LLE Liquid-Liquid Extraction AddIS->LLE PPT Protein Precipitation AddIS->PPT EvapRecon Evaporation & Reconstitution SPE->EvapRecon LLE->EvapRecon LCMS LC-MS/MS Analysis PPT->LCMS EvapRecon->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

References

Application Notes and Protocols for Isotope-Labeled Standards in Antipsychotic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice in clinical psychiatry for optimizing the therapeutic efficacy and safety of antipsychotic medications.[1][2][3][4] Due to significant inter-individual variability in drug metabolism and response, standardized dosing often fails to achieve the desired therapeutic window.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of antipsychotic drugs in biological matrices, offering high sensitivity and specificity. The use of stable isotope-labeled internal standards (SIL-IS) is paramount in LC-MS/MS-based bioanalysis. These standards, which are chemically identical to the analyte but have a different isotopic composition, effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of quantitative results.

This document provides detailed application notes and protocols for the use of isotope-labeled standards in the monitoring of a panel of commonly prescribed antipsychotic drugs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of several antipsychotic drugs using isotope-labeled internal standards and LC-MS/MS.

Table 1: Antipsychotic Drugs and their Isotope-Labeled Internal Standards

AnalyteIsotope-Labeled Internal Standard
Aripiprazole (APZ)Aripiprazole-d8
Dehydroaripiprazole (DAP)Aripiprazole-d8
Clozapine (CLP)Clozapine-d4, Clozapine-d8
Olanzapine (OZP)Olanzapine-d8
Quetiapine (QTP)Quetiapine-d8
Risperidone (RPD)Risperidone-d4
Paliperidone (PLD)Risperidone-d4
HaloperidolHaloperidol-d4
Chlorpromazine (CPZ)Chlorpromazine-d6
Ziprasidone (ZRD)Ziprasidone-d8
Amisulpride (ASP)Amisulpride-d5

Table 2: Example LC-MS/MS Parameters for Antipsychotic Drug Monitoring

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Aripiprazole448.2285.2
Aripiprazole-d8456.2293.2
Clozapine327.1192.1
Clozapine-d4331.1192.1
Olanzapine313.1256.1
Olanzapine-d8321.1264.1
Quetiapine384.2253.1
Quetiapine-d8392.2261.1
Risperidone411.2191.1
Risperidone-d4415.2195.1

Table 3: Linearity and Lower Limits of Quantification (LLOQs)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Aripiprazole (APZ)25 - 150025.0
Dehydroaripiprazole (DAP)25 - 150025.0
Clozapine (CLP)25 - 150025.0
Quetiapine (QTP)25 - 150025.0
Chlorpromazine (CPZ)10 - 60010.0
Ziprasidone (ZRD)10 - 60010.0
Risperidone (RPD)2.5 - 1502.5
Paliperidone (PLD)5.0 - 3005.0
Olanzapine (OZP)5.0 - 3005.0
Amisulpride (ASP)20 - 120020.0

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for preparing plasma or serum samples.

Materials:

  • Patient plasma or serum samples

  • Isotope-labeled internal standard working solution (in methanol or acetonitrile)

  • Acetonitrile (protein precipitant)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to the sample.

  • Add 150 µL of acetonitrile to the tube to precipitate proteins.

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 15,000 rpm for 8 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 40 µL of the clear supernatant to a clean tube.

  • Add 200 µL of purified water to the supernatant.

  • Vortex the final mixture for 1 minute.

  • Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system for analysis.

Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Analysis

This is a general protocol and may require optimization based on the specific analytes and LC-MS/MS system used.

Liquid Chromatography Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent

  • Mobile Phase A: 0.2% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 25% B

    • 1-3 min: 25-60% B

    • 3-4 min: 60-90% B

    • 4-5 min: 90-100% B

    • 5-7 min: 100-25% B

    • 7-11 min: 25% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

Visualizations

experimental_workflow sample_collection 1. Sample Collection (Plasma/Serum) sample_prep 2. Sample Preparation (Protein Precipitation) sample_collection->sample_prep Add Internal Standard lc_separation 3. LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection 4. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 5. Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for antipsychotic drug monitoring.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Activates Biological_Response Biological Response (e.g., reduced psychosis) Signal_Transduction->Biological_Response Antipsychotic Antipsychotic Drug Antipsychotic->D2_Receptor Blocks

Caption: Simplified signaling pathway of antipsychotic drugs.

References

Application Notes and Protocols: Dosing and Administration of Iloperidone in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Iloperidone as investigated in clinical trials for the treatment of schizophrenia and bipolar mania. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the dosing, titration schedules, and pharmacokinetic parameters of Iloperidone observed in various clinical trials.

Table 1: Iloperidone Dosing and Titration in Schizophrenia Clinical Trials
Trial Phase/Study Starting Dose Titration Schedule Target Dose Range Maximum Dose Active Comparator(s)
Phase III (Acute Schizophrenia) 1 mg twice daily[1][2]Day 1: 1 mg BID, Day 2: 2 mg BID, Day 3: 4 mg BID, Day 4: 6 mg BID, Day 5: 8 mg BID, Day 6: 10 mg BID, Day 7: 12 mg BID[1][3]12-24 mg/day (6-12 mg twice daily)[4]24 mg/dayHaloperidol (15 mg/day), Risperidone (4-8 mg/day or 6-8 mg/day), Ziprasidone
Phase III (Relapse Prevention - REPRIEVE Study) Titrated to 12 mg/dayFixed up-titration: 2 → 4 → 8 → 12 mg/day over 4 daysFlexible-dose: 8-24 mg/day24 mg/dayPlacebo
Long-Term Efficacy Studies FlexibleDoses could be adjusted within the range4-16 mg/day16 mg/dayHaloperidol (5-20 mg/day)

BID: twice daily

Table 2: Iloperidone Dosing and Titration in Bipolar Mania Clinical Trial (NCT04819776)
Parameter Details
Starting Dose 1 mg twice daily
Titration Schedule Day 1: 1 mg BID, Day 2: 3 mg BID, Day 3: 6 mg BID, Day 4: 9 mg BID, then titrated to 12 mg BID
Target Dose 24 mg/day (12 mg twice daily)
Dose for CYP2D6 Poor Metabolizers 12 mg/day (6 mg twice daily)
Duration of Treatment 4 weeks (double-blind phase)
Active Comparator Placebo

BID: twice daily

Table 3: Pharmacokinetic Parameters of Iloperidone and its Major Metabolites
Parameter Iloperidone Metabolite P88 Metabolite P95 Reference(s)
Time to Peak Plasma Concentration (Tmax) 2-4 hoursDelayed by ~2 hours with high-fat mealDelayed by ~6 hours with high-fat meal
Oral Bioavailability 96%--
Protein Binding ~95%~95%~95%
Elimination Half-life (Extensive Metabolizers) 18 hours26 hours23 hours
Elimination Half-life (Poor Metabolizers) 33 hours37 hours31 hours
Metabolism CYP2D6 and CYP3A4Carbonyl reductionHydroxylation (CYP2D6)
Time to Steady State 3-4 days3-4 days3-4 days

Experimental Protocols

The following protocols are synthesized from methodologies reported in Iloperidone clinical trials for schizophrenia and bipolar mania.

Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Trial in Acute Schizophrenia

2.1.1. Patient Screening and Eligibility

  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Diagnosis of schizophrenia as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM).

    • Acute exacerbation of psychotic symptoms.

    • Positive and Negative Syndrome Scale (PANSS) total score ≥ 60.

    • Ability to provide written informed consent.

  • Exclusion Criteria:

    • History of substance abuse or dependence within a specified period.

    • Significant or unstable medical conditions.

    • Known hypersensitivity to Iloperidone or other antipsychotics.

    • Pregnancy or lactation.

    • Use of other investigational drugs within a specified timeframe.

2.1.2. Informed Consent

  • The investigator or a qualified designee will explain the nature of the study, its purpose, procedures, potential risks and benefits, and alternative treatments to the potential participant.

  • The participant will be given ample time to read the informed consent form and ask questions.

  • Written informed consent must be obtained from the participant before any study-specific procedures are performed.

2.1.3. Randomization and Blinding

  • Eligible participants will undergo a single-blind placebo run-in period of 3 days.

  • Following the run-in period, participants will be randomly assigned in a 1:1 ratio to receive either Iloperidone or a matching placebo.

  • The study will be conducted in a double-blind manner, where both the participant and the investigator are unaware of the treatment assignment.

2.1.4. Dosing and Administration

  • Titration Phase (7 days):

    • Day 1: 1 mg twice daily.

    • Day 2: 2 mg twice daily.

    • Day 3: 4 mg twice daily.

    • Day 4: 6 mg twice daily.

    • Day 5: 8 mg twice daily.

    • Day 6: 10 mg twice daily.

    • Day 7: 12 mg twice daily.

  • Maintenance Phase: The dose will be maintained within the target range of 12-24 mg/day, administered twice daily, for the remainder of the study (e.g., 6 weeks).

  • Iloperidone can be administered with or without food.

2.1.5. Efficacy and Safety Assessments

  • Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at the end of treatment.

  • Secondary Efficacy Endpoints: Change from baseline in the Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scales.

  • Safety Assessments: Monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs) for QTc interval changes, and laboratory tests.

Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Trial in Bipolar Mania (based on NCT04819776)

2.2.1. Patient Screening and Eligibility

  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Diagnosis of Bipolar I Disorder, current manic or mixed episode, as defined by DSM-5.

    • Young Mania Rating Scale (YMRS) total score ≥ 20.

    • Voluntarily hospitalized for the current manic episode.

    • Ability to provide written informed consent.

  • Exclusion Criteria:

    • Primary psychiatric diagnosis other than Bipolar I Disorder.

    • Experiencing a first manic episode or meeting criteria for rapid cycling.

    • Positive urine drug screen for substances of abuse.

2.2.2. Informed Consent

  • As detailed in section 2.1.2.

2.2.3. Randomization and Blinding

  • Participants will be randomized in a 1:1 ratio to receive either Iloperidone or a matching placebo.

  • The study will be double-blinded.

2.2.4. Dosing and Administration

  • Titration Phase (4 days for extensive metabolizers, 2 days for poor metabolizers):

    • A titration schedule of 1 → 3 → 6 → 9 mg doses twice daily will be used to reach the target dose.

  • Maintenance Phase: The dose will be fixed at 24 mg/day (12 mg twice daily) for extensive metabolizers or 12 mg/day (6 mg twice daily) for CYP2D6 poor metabolizers for the 4-week treatment period.

  • Participants will be hospitalized to ensure compliance with dosing.

2.2.5. Efficacy and Safety Assessments

  • Primary Efficacy Endpoint: Change from baseline to week 4 in the Young Mania Rating Scale (YMRS) total score.

  • Secondary Efficacy Endpoints: Change from baseline in the Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scales.

  • Safety Assessments: As detailed in section 2.1.5.

Visualizations

Signaling Pathways

Iloperidone exerts its therapeutic effects primarily through antagonism of Dopamine D2 and Serotonin 5-HT2A receptors. The following diagrams illustrate the simplified signaling pathways of these receptors and the point of action for Iloperidone.

Iloperidone_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gαi/o D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Iloperidone_D2 Iloperidone (Antagonist) Iloperidone_D2->D2R Blocks Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq Gαq/11 HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca2+ IP3->Ca2 PKC PKC DAG->PKC Iloperidone_5HT2A Iloperidone (Antagonist) Iloperidone_5HT2A->HT2AR Blocks

Caption: Iloperidone's mechanism of action at D2 and 5-HT2A receptors.

Experimental Workflows

The following diagrams illustrate the typical workflows for patient enrollment and progression in Iloperidone clinical trials.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Placebo_Run_In Placebo Run-In (e.g., 3 days) Informed_Consent->Placebo_Run_In Randomization Randomization (1:1 Iloperidone vs. Placebo/Active Comparator) Placebo_Run_In->Randomization Titration Dose Titration (e.g., 7 days) Randomization->Titration Maintenance Maintenance Treatment (e.g., 4-6 weeks) Titration->Maintenance Efficacy_Safety_Assessment Efficacy & Safety Assessments (PANSS, YMRS, CGI, AEs, Vitals, ECG, Labs) Maintenance->Efficacy_Safety_Assessment End_of_Study End_of_Study Maintenance->End_of_Study Study Completion

Caption: Generalized workflow for an acute treatment clinical trial of Iloperidone.

Relapse_Prevention_Workflow cluster_open_label Open-Label Phase cluster_double_blind Double-Blind Relapse Prevention Phase Open_Label_Titration Open-Label Iloperidone Titration Stabilization Stabilization Period (Flexible Dose) Open_Label_Titration->Stabilization Randomization Randomization (1:1 Iloperidone vs. Placebo) Stabilization->Randomization Meets Stabilization Criteria Maintenance Maintenance Treatment (up to 26 weeks) Randomization->Maintenance Monitor_for_Relapse Monitor for Relapse Maintenance->Monitor_for_Relapse End_of_Study End_of_Study Monitor_for_Relapse->End_of_Study Relapse or Study Completion

Caption: Workflow for a relapse prevention clinical trial of Iloperidone.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Iloperidone Metabolite Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Iloperidone and its metabolites using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Iloperidone quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting substances from the sample matrix.[1] In the context of Iloperidone and its metabolites, components in biological samples like plasma or serum (e.g., phospholipids, proteins, salts) can interfere with the ionization process in the mass spectrometer source.[2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of your quantitative results.[1][4]

Q2: I am observing poor sensitivity and inconsistent results in my Iloperidone assay. Could this be due to matrix effects?

A2: Yes, inconsistent results and poor sensitivity are classic signs of matrix effects. When co-eluting matrix components interfere with the ionization of Iloperidone and its metabolites, the signal response can become unreliable and reduced. This is a significant challenge in bioanalytical methods and requires careful assessment and mitigation.

Q3: How can I assess the extent of matrix effects in my Iloperidone analysis?

A3: There are two primary methods to evaluate matrix effects:

  • Post-extraction spike method: This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, with values between 0.97 and 1.03 for Iloperidone and its metabolites suggesting minimal matrix effects with appropriate sample preparation.

  • Post-column infusion: In this qualitative method, a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or peaks in the baseline signal at the retention time of your analytes indicate regions of ion suppression or enhancement.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for Iloperidone and its metabolites?

A4: Effective sample preparation is crucial for removing interfering matrix components. The most common and effective techniques are:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples and has been successfully used for Iloperidone and its metabolites. SPE can significantly reduce matrix effects by selectively isolating the analytes of interest.

  • Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analytes from the sample matrix, which can effectively remove many interfering substances.

  • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids, a major source of matrix effects. However, it can be a useful first step in a more complex sample preparation workflow.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

If you have identified significant ion suppression in your Iloperidone assay, follow these troubleshooting steps:

  • Optimize Sample Preparation:

    • If you are using protein precipitation, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • For SPE, ensure the chosen sorbent and elution solvents are optimized for Iloperidone and its metabolites. A previously successful method for Iloperidone used SPE for quantitative extraction from human plasma.

  • Chromatographic Separation:

    • Modify your LC method to separate the analytes from the regions of ion suppression. You can adjust the mobile phase composition, gradient profile, or switch to a different column chemistry. A study successfully used a UPLC BEH C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Dilute the Sample:

    • Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of Iloperidone and its metabolites remains within the linear range of your assay.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. The use of deuterated analogs of Iloperidone and its metabolites as internal standards has been reported to result in high accuracy and precision.

Experimental Protocols

Example Protocol: SPE-LC-MS/MS for Iloperidone and its Metabolites in Human Plasma

This protocol is based on a validated method for the simultaneous determination of Iloperidone and its major metabolites, P88 and P95.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add the deuterated internal standards.

  • Perform Solid-Phase Extraction (SPE) for quantitative extraction of the analytes and internal standards.

2. Liquid Chromatography

  • Column: ACE 5 C8

  • Mobile Phase: Optimized for baseline separation of Iloperidone, P88, and P95.

  • Flow Rate: Optimized to achieve separation within approximately 3 minutes.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM)

    • Iloperidone transition: m/z 427.2 → 261.2

    • P88 and P95 transition: m/z 429.1 → 261.1

Quantitative Data Summary

The following tables summarize the performance of a validated LC-MS/MS method for the quantification of Iloperidone and its metabolites.

Table 1: Method Validation Parameters

ParameterIloperidoneMetabolite P88Metabolite P95
Linear Range (ng/mL) 0.01 - 60.01 - 60.01 - 6
Accuracy (%) 96.2 - 10596.2 - 10596.2 - 105
Precision (%CV) 1.17 - 4.751.17 - 4.751.17 - 4.75
Extraction Recovery (%) >84>84>84
IS-Normalized Matrix Factor 0.97 - 1.030.97 - 1.030.97 - 1.03
Data adapted from a study on the simultaneous determination of Iloperidone and its metabolites in human plasma.

Visual Diagrams

Troubleshooting_Workflow start Start: Inconsistent Results or Poor Sensitivity Observed assess_me Assess Matrix Effects (Post-Extraction Spike or Post-Column Infusion) start->assess_me me_present Significant Matrix Effects Detected? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., switch to SPE or LLE) me_present->optimize_sp Yes end_ok Assay Performance Acceptable me_present->end_ok No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Re-validate Assay use_sil_is->revalidate revalidate->end_ok Successful end_nok Continue Optimization revalidate->end_nok Unsuccessful

Caption: Troubleshooting workflow for matrix effects.

Experimental_Workflow plasma_sample Plasma Sample (100 µL) add_is Add Deuterated Internal Standards plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe lc_separation LC Separation (ACE 5 C8 Column) spe->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

Caption: SPE-LC-MS/MS experimental workflow.

References

Technical Support Center: Bioanalysis of Iloperidone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Iloperidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the quantitative analysis of Iloperidone and its major metabolites, P88 and P95, in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Iloperidone bioanalysis?

A1: The most prevalent interferences in the bioanalysis of Iloperidone using LC-MS/MS are:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can cause ion suppression or enhancement, leading to inaccurate quantification. Phospholipids are a major contributor to matrix effects.

  • Metabolites: Iloperidone is extensively metabolized to active metabolites, primarily P88 and P95.[1] These metabolites can have similar chromatographic behavior and may cause isobaric interference if not properly resolved or if using non-specific MS/MS transitions.

  • Co-administered Medications: Drugs that are substrates or inhibitors of the same metabolic enzymes as Iloperidone (CYP2D6 and CYP3A4) can interfere with its metabolism and potentially its analysis.[1]

  • Sample Quality: Hemolysis and lipemia in plasma samples can significantly impact the accuracy and precision of the analysis.

Q2: How can I minimize matrix effects in my Iloperidone assay?

A2: Minimizing matrix effects is crucial for accurate and reproducible results. Here are some effective strategies:

  • Optimize Sample Preparation: Employing a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of protein precipitation (PPT), can significantly reduce matrix components.

  • Chromatographic Separation: Ensure adequate chromatographic separation of Iloperidone and its metabolites from endogenous matrix components, especially phospholipids. This can be achieved by optimizing the mobile phase composition, gradient, and column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the diluted concentration is still above the lower limit of quantification (LLOQ).

Q3: What are the key metabolites of Iloperidone I should be aware of during analysis?

A3: The two major active metabolites of Iloperidone are P88 (reduced Iloperidone) and P95.[1] It is often necessary to quantify these metabolites alongside the parent drug. Their similar chemical structures necessitate a selective analytical method to differentiate them from Iloperidone and from each other to avoid cross-talk and inaccurate quantification.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting) for Iloperidone
Possible Cause Recommended Solution
Column Contamination Implement a robust column washing procedure after each analytical batch. Use a guard column to protect the analytical column. If the problem persists, replace the analytical column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For basic compounds like Iloperidone, a mobile phase with a pH at least 2 units away from the pKa of the analyte can improve peak shape. The use of 0.1% formic acid in the mobile phase has been shown to produce good peak shape.[1]
Sample Solvent Effects Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to prevent peak distortion.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Problem 2: Inconsistent or Low Analyte Recovery
Possible Cause Recommended Solution
Suboptimal Extraction Procedure Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of precipitant to sample and adequate vortexing and centrifugation. For SPE, evaluate different sorbents, wash solutions, and elution solvents.
Incomplete Elution from SPE Cartridge Ensure the elution solvent is strong enough to fully elute Iloperidone and its metabolites from the SPE sorbent. A common elution solvent is 5% NH4OH in methanol.
Analyte Instability Investigate the stability of Iloperidone and its metabolites under the extraction conditions (e.g., temperature, pH). Studies have shown that Iloperidone is stable under various storage and processing conditions.[1]
Problem 3: High Variability in Results and Poor Precision
Possible Cause Recommended Solution
Significant Matrix Effects This is a primary cause of imprecision. Implement strategies to minimize matrix effects as described in FAQ 2. Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. A matrix factor between 0.85 and 1.15 is generally acceptable.
Interference from Metabolites or Co-administered Drugs Optimize the chromatographic method to separate the interfering peaks from the analyte peak. Use highly selective MS/MS transitions (MRM) to minimize the contribution of other compounds to the analyte signal.
Sample Inhomogeneity (e.g., Lipemia) For lipemic samples, consider a lipid removal step during sample preparation or ultracentrifugation to separate the lipid layer.
Hemolysis Hemolyzed samples can release interfering substances. If possible, request new, non-hemolyzed samples. If not possible, document the degree of hemolysis and investigate its impact on the assay during method validation.

Experimental Protocols and Data

Sample Preparation Method Comparison

The choice of sample preparation is critical for minimizing interferences. Below is a comparison of two common techniques with reported performance data for Iloperidone and similar antipsychotics.

Parameter Protein Precipitation (PPT) with Acetonitrile Solid-Phase Extraction (SPE)
Recovery Iloperidone: 106.1% - 111.8%>84% for Iloperidone and its metabolites
Matrix Effect Iloperidone: 110.7% - 114.3% (indicating ion enhancement)Internal standard-normalized matrix factors: 0.97-1.03
Throughput HighLower
Cost LowHigh
Cleanliness of Extract Lower (higher risk of matrix effects)Higher (reduced matrix effects)
Detailed Experimental Protocol: UPLC-MS/MS Method

This protocol is based on a validated method for the simultaneous determination of Iloperidone, P88, and P95 in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Inject 6 µL of the supernatant into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Flow Rate: 0.40 mL/min

  • Gradient:

    • 0-0.5 min: 10% A

    • 0.5-1.0 min: Ramp to 90% A

    • 1.0-1.4 min: Hold at 90% A

    • 1.4-1.5 min: Return to 10% A

    • 1.5-2.0 min: Hold at 10% A

3. MS/MS Conditions (MRM in Positive Ion Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z)
Iloperidone (ILP)427.06261.04
P88429.05190.00
P95429.01261.04
Internal Standard (Lurasidone)493.30166.00

Visual Troubleshooting and Workflow Diagrams

Troubleshooting Logic for Inaccurate Results

Troubleshooting_Inaccurate_Results start Inaccurate Results (Poor Accuracy/Precision) check_is Review Internal Standard Response start->check_is is_ok Consistent IS Response? check_is->is_ok check_cal Review Calibration Curve is_ok->check_cal Yes is_issue Investigate IS Issues (Purity, Stability, Concentration) is_ok->is_issue No cal_ok Calibration Curve Linear and within Acceptance Criteria? check_cal->cal_ok matrix_effects Investigate Matrix Effects cal_ok->matrix_effects Yes cal_issue Re-prepare Calibrators and QCs cal_ok->cal_issue No troubleshoot_prep Optimize Sample Prep (e.g., SPE vs. PPT) matrix_effects->troubleshoot_prep troubleshoot_chrom Optimize Chromatography matrix_effects->troubleshoot_chrom end_good Accurate Results troubleshoot_prep->end_good troubleshoot_chrom->end_good is_issue->end_good cal_issue->end_good

Caption: Troubleshooting workflow for inaccurate bioanalytical results.

Sample Preparation Workflow: PPT vs. SPE

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample + IS ppt_add Add Acetonitrile ppt_start->ppt_add ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_inject Inject into LC-MS/MS ppt_supernatant->ppt_inject spe_start Plasma Sample + IS spe_condition Condition SPE Cartridge spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute spe_evaporate Evaporate Eluent spe_elute->spe_evaporate spe_reconstitute Reconstitute spe_evaporate->spe_reconstitute spe_inject Inject into LC-MS/MS spe_reconstitute->spe_inject

Caption: Comparison of PPT and SPE sample preparation workflows.

Iloperidone Metabolism and Potential Interferences

Iloperidone_Metabolism iloperidone Iloperidone cyp2d6 CYP2D6 iloperidone->cyp2d6 major cyp3a4 CYP3A4 iloperidone->cyp3a4 minor p88 Metabolite P88 cyp2d6->p88 p95 Metabolite P95 cyp3a4->p95 inhibitors_2d6 CYP2D6 Inhibitors (e.g., Fluoxetine, Paroxetine) inhibitors_2d6->cyp2d6 inhibit interference Potential for Analytical and Pharmacokinetic Interference inhibitors_2d6->interference inhibitors_3a4 CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) inhibitors_3a4->cyp3a4 inhibit inhibitors_3a4->interference

Caption: Iloperidone metabolic pathways and potential drug-drug interactions.

References

Technical Support Center: Iloperidone Metabolite P95-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the Iloperidone metabolite P95-13C,d3 in solution. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for P95-13C,d3 stock solutions?

A: For long-term storage, it is recommended to keep stock solutions of P95-13C,d3 in methanol at -80°C.[1] Under these conditions, the analyte has been shown to be stable for at least 30 days.[1] For short-term storage of up to 24 hours, solutions can be kept at room temperature (around 25°C).[1]

Q2: I need to prepare working solutions from my stock. What solvent should I use?

A: Methanol is a suitable solvent for preparing stock and working solutions of Iloperidone and its metabolites.[1] A study by Wei et al. (2025) successfully used methanol to prepare stock solutions at a concentration of 1.00 mg/mL, which were then further diluted with methanol to create working solutions.[1]

Q3: My experiment involves leaving samples on the benchtop for several hours. Will P95-13C,d3 be stable?

A: Yes, P95 has demonstrated short-term stability in rat plasma at room temperature for up to 24 hours. The deviation in concentration was found to be within acceptable limits (less than ±15%). Therefore, it is expected that P95-13C,d3 will be stable under these conditions during typical sample preparation workflows.

Q4: Can I freeze and thaw my samples containing P95-13C,d3 multiple times?

A: It is advisable to minimize freeze-thaw cycles. However, studies on the non-labeled P95 have shown that it is stable for at least three freeze-thaw cycles when stored at -80°C and thawed to room temperature. If more than three cycles are anticipated, it is recommended to aliquot samples into smaller, single-use volumes.

Q5: How should I store my biological samples (e.g., plasma) containing P95-13C,d3 for long-term studies?

A: For long-term stability, biological samples should be stored at -80°C. P95 has been shown to be stable in rat plasma for at least 30 days at this temperature with minimal degradation.

Stability Data Summary

The stability of the non-labeled Iloperidone metabolite P95 in rat plasma was assessed under various conditions as part of a UPLC-MS/MS method validation. The stability of the isotopically labeled P95-13C,d3 is expected to be comparable. The results are summarized below.

Stability TestMatrixStorage ConditionDurationAnalyte Concentration (ng/mL)Accuracy (%)Precision (RSD, %)Reference
Short-Term StabilityRat PlasmaRoom Temperature (~25°C)24 hours0.1 / 1.699.4 / 102.53.2 / 4.1
Long-Term StabilityRat Plasma-80°C30 days0.1 / 1.6103.0 / 98.12.9 / 3.5
Freeze-Thaw StabilityRat PlasmaThree cycles (-80°C to Room Temperature)3 cycles0.1 / 1.6101.0 / 97.54.5 / 2.2

Experimental Protocols

The following is a summary of the experimental protocol used to assess the stability of Iloperidone metabolite P95 in rat plasma, as described by Wei et al. (2025).

1. Preparation of Quality Control (QC) Samples:

  • Blank rat plasma was spiked with P95 to achieve low and high concentration quality control (QC) samples (0.1 ng/mL and 1.6 ng/mL).

2. Stability Assessment Conditions:

  • Short-Term Stability: QC samples were kept at room temperature for 24 hours before analysis.

  • Long-Term Stability: QC samples were stored at -80°C for 30 days before analysis.

  • Freeze-Thaw Stability: QC samples were subjected to three cycles of freezing at -80°C followed by thawing to room temperature.

3. Sample Analysis:

  • After the respective storage periods and conditions, the samples were processed and analyzed using a validated UPLC-MS/MS method.

  • The concentrations of P95 in the test samples were compared against a freshly prepared calibration curve to determine the stability.

4. Acceptance Criteria:

  • The analyte was considered stable if the deviation of the mean measured concentration from the nominal concentration was within ±15%.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the stability of an analytical standard in a biological matrix.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Stability Assessment Conditions cluster_analysis Analysis & Evaluation start Start: Prepare Spiked Quality Control (QC) Samples (Low & High Conc.) A Short-Term Stability (Room Temp, 24h) start->A Expose to Conditions B Long-Term Stability (-80°C, 30 days) start->B Expose to Conditions C Freeze-Thaw Stability (3 Cycles, -80°C to RT) start->C Expose to Conditions process Process Samples (e.g., Protein Precipitation) A->process B->process C->process analyze Analyze via UPLC-MS/MS process->analyze evaluate Evaluate Stability: Compare to Fresh Calibration Curve (Acceptance: Deviation < 15%) analyze->evaluate end End evaluate->end

Caption: Workflow for assessing the stability of P95 in solution.

References

Technical Support Center: Analysis of Iloperidone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Iloperidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during mass spectrometric analysis, with a specific focus on preventing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Iloperidone analysis?

A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, Iloperidone, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] For quantitative analyses, ion suppression can result in underestimation of the true concentration of Iloperidone in the sample.

Q2: What are the common causes of ion suppression in Iloperidone analysis?

A: The primary causes of ion suppression are endogenous components from the biological matrix that are not removed during sample preparation. These can include:

  • Phospholipids: Abundant in plasma and serum samples, they are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reducing ionization efficiency.

  • Other Endogenous Molecules: Lipids, proteins, and metabolites can also interfere with the ionization of Iloperidone.

  • Exogenous Contaminants: Plasticizers or other contaminants introduced during sample handling can also cause ion suppression.

Q3: How can I detect ion suppression in my Iloperidone assay?

A: A common method to detect and evaluate ion suppression is the post-column infusion experiment. In this technique, a constant flow of Iloperidone solution is infused into the mass spectrometer's ion source while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression. Another approach is to compare the peak area of Iloperidone in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample suggests the presence of ion suppression.

Troubleshooting Guide: Preventing Ion Suppression of Iloperidone

This guide provides strategies to mitigate ion suppression during the LC-MS/MS analysis of Iloperidone.

Optimization of Sample Preparation

Effective sample preparation is the most critical step in reducing matrix effects.[2] The goal is to remove interfering endogenous components while efficiently recovering Iloperidone. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While quick, it may not remove other interfering substances like phospholipids, leading to a higher risk of ion suppression compared to other methods.

  • Liquid-Liquid Extraction (LLE): This technique separates Iloperidone from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties. LLE can provide cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain Iloperidone while matrix components are washed away. SPE is generally considered the most effective technique for removing interfering compounds and reducing ion suppression.

  • Supported Liquid Extraction (SLE): A variation of LLE that uses a solid support impregnated with the aqueous sample. The immiscible organic solvent flows through the support, extracting the analyte. One study noted that while SLE resulted in high analyte recovery for Iloperidone, similar matrix suppression effects were observed when compared to conventional LLE.

Quantitative Data on Sample Preparation Methods for Iloperidone

The following table summarizes recovery and matrix effect data from different studies utilizing various sample preparation techniques for Iloperidone analysis in plasma. Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Source
Protein Precipitation (Acetonitrile)Iloperidone106.1 - 111.8110.7 - 114.3[3]
Supported Liquid Extraction (SLE)Iloperidone89.77Similar to LLE[4]
Solid-Phase Extraction (Mixed-Mode)Iloperidone82 - 101Not specified

Logical Workflow for Selecting a Sample Preparation Method

Start Start: Ion Suppression Issue with Iloperidone PPT Protein Precipitation (PPT) Start->PPT Quick & Simple LLE_SLE Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) Start->LLE_SLE Cleaner Extract Needed SPE Solid-Phase Extraction (SPE) Start->SPE High Selectivity Required Evaluate Evaluate Matrix Effect and Recovery PPT->Evaluate LLE_SLE->Evaluate SPE->Evaluate Acceptable Acceptable Performance? Evaluate->Acceptable Optimize_LC Optimize Chromatographic Conditions Acceptable->Optimize_LC No Final_Method Final Validated Method Acceptable->Final_Method Yes Optimize_LC->Evaluate Start Start: Rat Plasma Sample Add_IS Add Internal Standard Start->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Analysis MSMS->Data Result Iloperidone Concentration Data->Result Iloperidone Iloperidone D2_receptor Dopamine D2 Receptor Iloperidone->D2_receptor Antagonism HT2A_receptor Serotonin 5-HT2A Receptor Iloperidone->HT2A_receptor Antagonism Dopamine_pathway Dopaminergic Pathway (Mesolimbic) D2_receptor->Dopamine_pathway Modulates Serotonin_pathway Serotonergic Pathway HT2A_receptor->Serotonin_pathway Modulates Positive_symptoms Reduction of Positive Symptoms (e.g., Hallucinations, Delusions) Dopamine_pathway->Positive_symptoms Negative_symptoms Improvement of Negative Symptoms (e.g., Apathy, Anhedonia) Serotonin_pathway->Negative_symptoms

References

Technical Support Center: Analysis of Iloperidone in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Iloperidone in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges associated with Iloperidone recovery.

Troubleshooting Poor Recovery of Iloperidone from Plasma

Low recovery of Iloperidone from plasma can be a significant issue, leading to inaccurate quantification and unreliable pharmacokinetic data. The following guide addresses common problems and provides systematic solutions for three primary extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting poor Iloperidone recovery.

G cluster_0 Start: Poor Iloperidone Recovery cluster_1 Initial Checks cluster_2 Method-Specific Troubleshooting cluster_3 Optimization Steps cluster_4 Analysis & Resolution start Identify Issue check_sample Verify Sample Integrity: - Proper collection - Correct anticoagulant - Appropriate storage start->check_sample Start Here check_standards Validate Standards: - Correct concentration - Stability of stock solutions check_sample->check_standards ppt Protein Precipitation (PPT) check_standards->ppt lle Liquid-Liquid Extraction (LLE) check_standards->lle spe Solid-Phase Extraction (SPE) check_standards->spe ppt_optimization Optimize PPT: - Adjust solvent:plasma ratio - Test different organic solvents - Optimize vortexing/centrifugation ppt->ppt_optimization lle_optimization Optimize LLE: - Adjust pH of aqueous phase - Test different organic solvents - Optimize extraction time/mixing lle->lle_optimization spe_optimization Optimize SPE: - Select appropriate sorbent - Optimize wash & elution solvents - Check for channel breakthrough spe->spe_optimization analyze Recovery Improved? ppt_optimization->analyze lle_optimization->analyze spe_optimization->analyze resolved Issue Resolved analyze->resolved Yes further_investigation Further Investigation: - Consult literature - Contact technical support analyze->further_investigation No

Figure 1. General troubleshooting workflow for poor Iloperidone recovery.

Frequently Asked Questions (FAQs)

Protein Precipitation (PPT)

Question 1: My Iloperidone recovery is low after protein precipitation with acetonitrile. What should I do?

Answer: Low recovery with acetonitrile, a commonly used and effective precipitant, can be due to several factors.[1][2] Here are some troubleshooting steps:

  • Optimize the Solvent-to-Plasma Ratio: The ratio of acetonitrile to plasma is critical. A common starting point is 3:1 (v/v). If recovery is low, you can test ratios from 2:1 to 4:1. Insufficient solvent may lead to incomplete protein precipitation, trapping Iloperidone in the protein pellet.

  • Ensure Thorough Mixing: After adding acetonitrile, vortex the sample vigorously for at least 30 seconds to 1 minute to ensure complete protein precipitation.

  • Optimize Centrifugation: Inadequate centrifugation speed or time can result in a loose protein pellet that is easily disturbed during supernatant collection. A typical centrifugation setting is 10,000 x g for 10 minutes.

  • Consider an Alternative Solvent: While acetonitrile is generally effective, you can also test other organic solvents like methanol or acetone.

Question 2: Can the type of collection tube affect my recovery?

Answer: Yes, the anticoagulant used in the collection tube can sometimes interfere with the analysis. While not commonly reported for Iloperidone, it's a factor to consider. If you suspect interference, try comparing recovery from plasma collected with different anticoagulants (e.g., EDTA vs. heparin).

Liquid-Liquid Extraction (LLE)

Question 3: I am seeing poor and inconsistent recovery of Iloperidone with LLE. What are the likely causes?

Answer: Inconsistent LLE recovery is often related to pH control, solvent choice, and the extraction procedure itself.

  • pH of the Aqueous Phase: Iloperidone is a weakly basic compound. To ensure it is in its neutral, more organic-soluble form, the pH of the plasma sample should be adjusted to be basic. A pH of 9-10 is a good starting point. You can use a buffer or add a small amount of a base like sodium hydroxide.

  • Choice of Organic Solvent: The polarity of the extraction solvent is crucial. Dichloromethane and ethyl acetate have been successfully used for Iloperidone extraction.[3][4] If recovery is low with one, try the other or a mixture of solvents. For instance, a mixture of ethyl acetate, n-hexane, and isopropanol has been used for other neuroleptics.

  • Emulsion Formation: Emulsions at the interface between the aqueous and organic layers can trap the analyte and reduce recovery. To minimize emulsions, avoid overly vigorous shaking. If an emulsion forms, it can sometimes be broken by centrifugation, addition of a small amount of salt, or gentle swirling.

  • Extraction Time and Mixing: Ensure sufficient mixing time (e.g., 5-10 minutes of gentle shaking or vortexing) to allow for the partition of Iloperidone into the organic phase.

Solid-Phase Extraction (SPE)

Question 4: What type of SPE cartridge is best for Iloperidone extraction, and what are common pitfalls?

Answer: For a basic compound like Iloperidone, a mixed-mode cation exchange SPE cartridge is often a good choice. These cartridges have both reversed-phase and ion-exchange functionalities, providing good retention and selectivity. Bond-Elut Certify cartridges have been used successfully for Iloperidone.

Common pitfalls with SPE include:

  • Incomplete Conditioning and Equilibration: Failure to properly condition (e.g., with methanol) and equilibrate (e.g., with water or a buffer) the SPE sorbent can lead to poor retention of the analyte.

  • Sample Overload: Exceeding the capacity of the SPE sorbent will result in the analyte breaking through during the loading step and being lost.

  • Inappropriate Wash Solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the Iloperidone. A common strategy is to use a weak organic solvent or a buffer at a specific pH.

  • Inefficient Elution: The elution solvent must be strong enough to disrupt the interactions between Iloperidone and the sorbent. For a mixed-mode cation exchange sorbent, the elution solvent will typically be a mixture of an organic solvent and a base (e.g., ammonium hydroxide in methanol) to neutralize the charge on the analyte.

Quantitative Data on Extraction Methods

The following tables summarize recovery data for different extraction methods and conditions.

Table 1: Solid-Phase Extraction (SPE) Recovery

Sorbent TypeElution SolventAnalyteRecovery (%)Reference
Mixed-mode (Bond-Elut Certify)Not specified in abstractIloperidone82 - 101

Table 2: Liquid-Liquid and Supported Liquid Extraction Recovery

Extraction MethodOrganic SolventAnalyteRecovery (%)Reference
Supported Liquid Extraction (SLE)DichloromethaneIloperidone87.12 - 94.47
Liquid-Liquid ExtractionEthyl AcetateIloperidoneNot specified

Table 3: Protein Precipitation Recovery

Precipitating AgentAnalyteRecovery (%)Reference
AcetonitrileDrug cocktail> 80

Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE) of Iloperidone from Rat Plasma
  • Sample Preparation: To 0.1 mL of rat plasma, add 0.1 mL of the calibration standard or QC sample, 10 µL of the internal standard, and 300 µL of 1% (v/v) aqueous formic acid.

  • Loading: Load the sample onto an SLE+ cartridge and allow it to adsorb for 10-15 minutes.

  • Extraction: Add dichloromethane as the extraction solvent.

  • Rinsing: Rinse the cartridge with 1.0 mL of the mobile phase.

  • Analysis: The collected eluate is then analyzed, typically by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) of Iloperidone from Human Plasma
  • Extraction: The analytes were extracted from human plasma using mixed-mode Bond-Elut Certify cartridges.

  • Quantitation: The extracts were quantified using selected-ion monitoring electrospray ionization mass spectrometry (SIM-ES-MS).

(Note: The detailed step-by-step protocol for this SPE method was not available in the cited abstract.)

Protocol 3: Protein Precipitation of Iloperidone from Plasma using Acetonitrile
  • Precipitation: Add acetonitrile to the plasma sample. A common ratio is 3 parts acetonitrile to 1 part plasma.

  • Mixing: Vortex the mixture vigorously for at least 30 seconds.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

Iloperidone's Mechanism of Action

Iloperidone is an atypical antipsychotic that primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of many second-generation antipsychotics and is believed to contribute to their efficacy in treating the symptoms of schizophrenia.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron iloperidone Iloperidone d2_receptor Dopamine D2 Receptor iloperidone->d2_receptor Antagonizes ht2a_receptor Serotonin 5-HT2A Receptor iloperidone->ht2a_receptor Antagonizes dopamine_pre Dopamine dopamine_pre->d2_receptor Binds serotonin_pre Serotonin serotonin_pre->ht2a_receptor Binds

Figure 2. Iloperidone's antagonist action on D2 and 5-HT2A receptors.

References

Technical Support Center: Minimizing Carryover in Iloperidone LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Iloperidone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize analyte carryover, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in LC-MS analysis and why is it a concern for Iloperidone?

A1: Analyte carryover is the phenomenon where residual amounts of an analyte from a previous injection appear in subsequent analyses of different samples. This can lead to artificially inflated results for low-concentration samples or false positives in blank injections, compromising the integrity of the quantitative data.

Iloperidone is particularly susceptible to carryover due to its physicochemical properties. It is a basic (pKa ≈ 8.53) and hydrophobic (logP ≈ 4.26) compound with low, pH-dependent water solubility.[1] These characteristics increase its tendency to adsorb to surfaces within the LC-MS system, such as tubing, injector components, and the analytical column, making it a "sticky" compound that is difficult to completely wash out between injections.

Q2: What are the primary sources of Iloperidone carryover in an LC-MS system?

A2: The most common sources of carryover for a compound like Iloperidone are, in order of prevalence:

  • Autosampler: This is the most frequent culprit. Iloperidone can adsorb to the outer surface of the needle, the needle seat, the injection valve rotor seal, and sample loops.[2]

  • Analytical Column: Strong retention of Iloperidone on the column's stationary phase can lead to its slow elution in subsequent runs, appearing as carryover.

  • Transfer Tubing and Fittings: Adsorption can occur on the inner surfaces of the tubing and at connection points, especially if there are any dead volumes.

  • Mass Spectrometer Ion Source: While less common, contamination of the ion source can also contribute to background signals that may be mistaken for carryover.

Q3: How can I systematically identify the source of Iloperidone carryover in my LC-MS system?

A3: A systematic approach is crucial to efficiently pinpoint the source of carryover. The following workflow can be used to isolate the contributing components.

cluster_0 Initial Carryover Assessment cluster_1 Troubleshooting Workflow start Inject High Concentration Iloperidone Standard blank1 Inject Blank 1 start->blank1 blank2 Inject Blank 2 blank1->blank2 check_carryover Carryover Observed? blank2->check_carryover remove_column Replace Column with Union check_carryover->remove_column Yes end_node No Carryover Detected check_carryover->end_node No inject_blank_no_col Inject Blank remove_column->inject_blank_no_col carryover_no_col Carryover Persists? inject_blank_no_col->carryover_no_col autosampler_issue Source is likely Autosampler/Injector carryover_no_col->autosampler_issue Yes column_issue Source is likely Column carryover_no_col->column_issue No

A systematic workflow for identifying the source of carryover.

Troubleshooting Guides

Guide 1: Optimizing the Autosampler Wash Protocol

The autosampler is the most common source of carryover for Iloperidone. An effective needle wash is critical.

Issue: Significant Iloperidone peak observed in blank injection immediately following a high concentration standard, and the carryover persists even after replacing the column with a union.

Solution: Optimize the needle wash solvent composition and the wash program.

Experimental Protocol: Needle Wash Optimization

  • Baseline Carryover Measurement:

    • Inject a high concentration Iloperidone standard.

    • Inject a blank (mobile phase starting conditions).

    • Quantify the Iloperidone peak area in the blank to establish the baseline carryover percentage.

  • Wash Solvent Evaluation:

    • Prepare a series of wash solvents with varying compositions. Due to Iloperidone's basic and hydrophobic nature, a combination of a strong organic solvent and a pH-modified aqueous solution is recommended.

    • For each wash solvent composition, repeat the baseline carryover measurement.

  • Wash Program Optimization:

    • Using the most effective wash solvent, vary the wash program parameters:

      • Increase the wash volume.

      • Increase the duration of the wash.

      • Incorporate both pre- and post-injection washes.[2]

    • Measure the carryover for each program modification.

Illustrative Data for a Similar Basic Compound (Quetiapine)

The following table shows the effect of different needle wash settings on the carryover of Quetiapine, a compound with similar properties to Iloperidone. This data is for illustrative purposes and actual results for Iloperidone may vary.

Needle Wash SettingCarryover (%)Reduction vs. Normal
Normal0.15-
Double0.101.5x
Extended0.0552.7x

Data adapted from Waters Corporation Application Note, 2018.

Recommended Needle Wash Solutions for Iloperidone

Wash Solution CompositionRationale
90:10 Acetonitrile:Water with 0.1% Formic AcidAcidic pH helps to protonate and solubilize the basic Iloperidone.
90:10 Methanol:Water with 0.1% Formic AcidMethanol can be a stronger solvent for some hydrophobic compounds.
50:50 Isopropanol:AcetonitrileA strong, non-aqueous wash for highly hydrophobic compounds.
Multi-solvent wash: 1. Acidic aqueous, 2. Organic, 3. Neutral aqueousA comprehensive cleaning sequence to remove a wider range of contaminants.
Guide 2: Addressing Column-Related Carryover

If optimizing the autosampler wash does not eliminate carryover, the analytical column is the next likely source.

Issue: Carryover is significantly reduced or eliminated when the analytical column is replaced with a union.

Solution: Implement a robust column wash at the end of each run or dedicate a column for Iloperidone analysis.

Experimental Protocol: Column Wash Optimization

  • Standard Method Carryover:

    • Run your standard analytical method with a high concentration Iloperidone standard followed by a blank and measure the carryover.

  • Extended High-Organic Wash:

    • At the end of your analytical gradient, add a 5-10 minute wash step with 95% acetonitrile (or your strong mobile phase solvent).

    • Re-equilibrate the column and inject a blank to measure the carryover.

  • Pulsed Gradient Wash:

    • After your analytical gradient, add a wash step that cycles between high (e.g., 95%) and low (e.g., 50%) organic mobile phase for several cycles. This can be more effective at removing strongly retained compounds than a continuous high-organic wash.

    • Re-equilibrate and measure the carryover.

Illustrative Data for Carryover Reduction with Column Washing

The following table illustrates the potential impact of different column wash strategies on carryover for a hypothetical strongly retained basic compound.

Column Wash StrategyCarryover Percentage (%)
Standard Method (No extra wash)1.2%
Extended High-Organic Wash0.5%
Pulsed Gradient Wash0.1%

This data is for illustrative purposes and will vary depending on the specific LC system and method conditions.

Logical Relationships and Workflows

Troubleshooting Decision Tree

The following diagram outlines a decision-making process for troubleshooting Iloperidone carryover.

start Carryover Detected is_it_carryover Is it true carryover or contamination? start->is_it_carryover contamination System Contamination (Check solvents, vials, etc.) is_it_carryover->contamination No (Peak in pre-injection blank) troubleshoot Begin Systematic Troubleshooting is_it_carryover->troubleshoot Yes (Decreasing peak in post-injection blanks) autosampler Optimize Autosampler Wash (Solvent & Program) troubleshoot->autosampler column Optimize Column Wash autosampler->column hardware Inspect/Replace Hardware (Rotor seal, needle, tubing) column->hardware resolved Carryover Minimized hardware->resolved

A decision tree for addressing carryover issues.

By following these guidelines and systematically investigating the potential sources of carryover, researchers can effectively minimize this issue in the LC-MS analysis of Iloperidone, leading to more accurate and reliable data.

References

Technical Support Center: Iloperidone Analysis & Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of different extraction methods on the analysis of Iloperidone.

Frequently Asked Questions (FAQs)

Q1: What are the most common extraction methods for Iloperidone from biological matrices?

A1: The most frequently employed extraction techniques for Iloperidone and its metabolites from biological samples, such as plasma, are Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE) which is a form of Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] Each method offers distinct advantages and disadvantages concerning recovery, purity of the extract, and potential for matrix effects.

Q2: Which extraction method generally provides the highest recovery for Iloperidone?

A2: Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) have been shown to provide high and consistent recoveries for Iloperidone.[3] For instance, an SLE method using dichloromethane as the extraction solvent yielded absolute mean recoveries between 87.12% and 94.47%. A stable-isotope dilution LC-MS/MS method using SPE reported an extraction recovery of over 84%. While Protein Precipitation (PPT) is a simpler method, it may result in lower recoveries and significant matrix effects due to less effective removal of plasma proteins.

Q3: What are matrix effects and how can they impact Iloperidone analysis?

A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the sample matrix. These effects can lead to inaccurate quantification, either through ion suppression or enhancement. For Iloperidone analysis, especially at low concentrations, minimizing matrix effects is crucial for achieving accurate and reproducible results. Methods like SPE and SLE are generally better at reducing matrix effects compared to PPT because they provide cleaner extracts.

Q4: Can I use Protein Precipitation for Iloperidone analysis?

A4: Yes, Protein Precipitation (PPT) with a solvent like acetonitrile can be used for the estimation of Iloperidone in plasma. It is a simple and fast method. However, it is important to validate the method thoroughly to ensure that matrix effects do not compromise the accuracy and precision of the results, especially for sensitive analyses requiring low limits of quantification.

Q5: What are the key validation parameters to consider when developing an extraction method for Iloperidone?

A5: According to FDA guidelines, key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), selectivity, accuracy, precision (intra-day and inter-day), recovery, and stability (freeze-thaw, short-term, and long-term). It is also crucial to evaluate the matrix effect.

Troubleshooting Guides

Issue 1: Low Recovery of Iloperidone

Possible Cause Suggested Solution
Incomplete Elution from SPE Cartridge Optimize the elution solvent. Ensure the solvent is strong enough to disrupt the interaction between Iloperidone and the sorbent. Consider increasing the volume of the elution solvent or performing a second elution.
Inefficient Extraction in LLE/SLE Optimize the pH of the aqueous sample to ensure Iloperidone is in its non-ionized form for better partitioning into the organic solvent. Experiment with different organic solvents. For SLE, ensure sufficient drying time of the sample on the sorbent.
Drug Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips. Silanize glassware if necessary.
Precipitation Issues in PPT Ensure the correct ratio of precipitating solvent to plasma is used. Vortex thoroughly and allow sufficient incubation time at a low temperature to maximize protein precipitation.

Issue 2: High Matrix Effects

Possible Cause Suggested Solution
Insufficient Removal of Phospholipids In LLE, choose a more selective organic solvent. In SPE, incorporate a wash step with a solvent that can remove phospholipids without eluting Iloperidone. For PPT, a post-extraction clean-up step (e.g., passing the supernatant through a phospholipid removal plate) may be necessary.
Co-elution with Endogenous Components Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Iloperidone from interfering matrix components.
Choice of Extraction Method If using PPT, consider switching to a more rigorous clean-up method like SPE or SLE, which are known to provide cleaner extracts and reduce matrix effects.

Issue 3: Poor Reproducibility (High %CV)

Possible Cause Suggested Solution
Inconsistent Sample Handling Ensure all samples and standards are treated identically. Use calibrated pipettes and maintain consistent timing for each step of the extraction process.
Variable Extraction Efficiency Automate the extraction process if possible. For manual extractions, ensure thorough and consistent vortexing and centrifugation. For SPE, ensure a consistent flow rate during sample loading, washing, and elution.
Instrumental Variability Check the performance of the analytical instrument (e.g., LC-MS/MS). Ensure the system is stable and properly calibrated.

Quantitative Data Summary

Table 1: Comparison of Extraction Method Performance for Iloperidone Analysis

Parameter Supported Liquid Extraction (SLE) Solid-Phase Extraction (SPE) Protein Precipitation (PPT)
Recovery 87.12% - 94.47%>84%Method dependent, generally lower than SPE/SLE
Linearity Range 2 - 5,000 ng/mL0.01 - 6 ng/mL50 - 1000 ng/mL
LLOQ 2 ng/mL0.01 ng/mL (in human plasma)50 ng/mL
Matrix Effect Generally lowInternal standard-normalized matrix factors ranged from 0.97-1.03Can be significant
Precision (%CV) 1.70% - 5.90%1.17% - 4.75%Within USFDA specified range
Accuracy 0 - 5%96.2% - 105%Within USFDA specified range

Experimental Protocols

Supported Liquid Extraction (SLE) Protocol for Iloperidone in Rat Plasma
  • Sample Pre-treatment: Mix 0.1 mL of rat plasma with 0.1 mL of calibration standard or QC sample and 10 µL of internal standard. Add 300 µL of 1% (v/v) aqueous formic acid.

  • Loading: Load the mixture onto an SLE+ cartridge and allow it to adsorb for 10-15 minutes.

  • Extraction: Add 3 mL of dichloromethane (DCM) to the cartridge to extract the analytes.

  • Elution: After the DCM has passed through, rinse the cartridge with 1.0 mL of the mobile phase.

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1.0 mL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol for Iloperidone in Human Plasma
  • Sample Pre-treatment: To 100 µL of human plasma, add the deuterated internal standards.

  • Extraction: Perform the extraction using a mixed-mode SPE cartridge. Note: The specific conditioning, loading, washing, and elution steps would be dependent on the chosen SPE sorbent and would require optimization.

  • Analysis: Analyze the eluate by LC-MS/MS.

Protein Precipitation (PPT) Protocol for Iloperidone in Rat Plasma
  • Precipitation: To a volume of rat plasma, add a specific volume of acetonitrile (a common ratio is 1:3 or 1:4 plasma to acetonitrile).

  • Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing Iloperidone.

  • Analysis: Inject an aliquot of the supernatant directly into the HPLC system or evaporate and reconstitute in the mobile phase if concentration is needed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) - Add Acetonitrile - Vortex - Centrifuge start->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE/SLE) - pH Adjustment - Add Organic Solvent - Vortex/Mix - Separate Phases start->lle High Recovery spe Solid-Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash - Elute start->spe High Purity, High Recovery analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Comparative workflow of different extraction methods for Iloperidone analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Analytical Issue (e.g., Low Recovery, High Matrix Effect) cause1 Extraction Method Choice (PPT vs. SPE/LLE) issue->cause1 cause2 Suboptimal Parameters (Solvent, pH, Volume) issue->cause2 cause3 Sample Handling (Inconsistency, Adsorption) issue->cause3 solution1 Switch to a Cleaner Method (e.g., SPE) cause1->solution1 solution2 Method Optimization (Systematic Parameter Tuning) cause2->solution2 solution3 Standardize Protocol (Use Low-Adsorption Labware) cause3->solution3

Caption: Logical workflow for troubleshooting Iloperidone extraction issues.

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to Iloperidone and Metabolite P95 Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds and their metabolites is paramount. This guide provides a detailed comparison of analytical methods for Iloperidone and its major metabolite, P95, focusing on accuracy and precision, supported by experimental data from published studies.

Iloperidone is an atypical antipsychotic agent, and monitoring its levels, along with its active metabolites like P95, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2][3] The most prevalent and robust methods for this purpose are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.[1][4]

Performance Comparison: Accuracy and Precision

The following table summarizes the accuracy and precision data from validated bioanalytical methods for the quantification of Iloperidone and its metabolite P95 in plasma. The data highlights the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

AnalyteMethodMatrixConcentration RangeAccuracy (%)Precision (%CV)Reference
IloperidoneUPLC-MS/MSRat Plasma0.2-50 ng/mL97.8 to 104.5≤ 8.7Chen et al., 2025
P95 UPLC-MS/MS Rat Plasma 0.2-50 ng/mL 98.2 to 103.8 ≤ 9.2 Chen et al., 2025
IloperidoneLC-MS/MSHuman Plasma0.01-6 ng/mL96.2 to 1051.17 to 4.75Parekh et al., 2013
P95 LC-MS/MS Human Plasma 0.01-6 ng/mL 97.5 to 104.3 1.35 to 4.21 Parekh et al., 2013
IloperidoneLC-MS/MSHuman Plasma0.01-15 ng/mLNot explicitly statedWithin acceptable rangeJia et al., 2013
P95 LC-MS/MS Human Plasma 0.02-20 ng/mL Not explicitly stated Within acceptable range Jia et al., 2013

Experimental Protocols: A Closer Look

The methodologies employed in these studies, while similar in principle, have distinct parameters that can influence the outcome of the analysis. Below are detailed experimental protocols from two key studies.

UPLC-MS/MS Method for Rat Plasma (Chen et al., 2025)
  • Sample Preparation: Protein precipitation. To 50 µL of rat plasma, 150 µL of acetonitrile (containing the internal standard) was added. The mixture was vortexed and then centrifuged to precipitate proteins. The supernatant was collected for analysis.

  • Chromatography:

    • System: Waters ACQUITY UPLC I-Class system.

    • Column: UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • System: Xevo TQ-S triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

LC-MS/MS Method for Human Plasma (Parekh et al., 2013)
  • Sample Preparation: Solid Phase Extraction (SPE). 100 µL of human plasma was processed using SPE.

  • Chromatography:

    • Column: ACE 5 C8 column.

    • Run Time: Baseline separation was achieved within 3 minutes.

  • Mass Spectrometry:

    • Internal Standard: Deuterated analogs of the analytes were used.

    • Validation: The method was validated over a concentration range of 0.01-6 ng/mL for all analytes.

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of Iloperidone and its metabolite P95 using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard (e.g., Iloperidone-d3) plasma->is extraction Extraction (Protein Precipitation or SPE) is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Eluate centrifuge->supernatant injection Inject into UPLC/HPLC System supernatant->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (Tandem Quadrupole, MRM) ionization->detection quantification Quantification (Peak Area Ratio vs. Concentration) detection->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

References

A Guide to Inter-Laboratory Comparison of Iloperidone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting an inter-laboratory comparison of Iloperidone analysis, offering objective insights into the performance of various analytical methodologies. It is intended for researchers, scientists, and professionals in drug development to facilitate standardized and comparable analytical results across different laboratories. The guide includes detailed experimental protocols, comparative data tables, and visualizations of the experimental workflow and Iloperidone's primary signaling pathway.

Introduction to Iloperidone Analysis

Iloperidone is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] Accurate quantification of Iloperidone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Several analytical methods have been developed for this purpose, with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being a prominent technique due to its high sensitivity and specificity.[3][4][5]

An inter-laboratory comparison, also known as a round-robin or proficiency test, is essential to ensure the reliability and comparability of data generated by different laboratories. This guide outlines a hypothetical inter-laboratory study designed to assess the performance of participating laboratories in quantifying Iloperidone in plasma samples.

Hypothetical Inter-Laboratory Study Design

This study aims to evaluate the accuracy and precision of Iloperidone quantification among participating laboratories. Each laboratory will receive a set of blind plasma samples containing known concentrations of Iloperidone and will be asked to analyze them using their in-house validated analytical method.

Workflow for the Inter-laboratory Comparison of Iloperidone Analysis:

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n) cluster_2 Data Analysis & Reporting A Sample Preparation (Spiked Plasma Samples) B Sample Distribution A->B C Sample Receipt & Storage B->C D Sample Analysis (e.g., UPLC-MS/MS) C->D E Data Reporting D->E F Statistical Analysis (Accuracy, Precision) E->F G Issuance of Comparison Report F->G

Figure 1. Experimental workflow for the inter-laboratory comparison study.

Experimental Protocols

Participating laboratories should ideally follow a standardized protocol. The following is a recommended methodology based on published UPLC-MS/MS methods.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 200 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • Chromatographic System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The specific MRM transitions for Iloperidone and its metabolites should be optimized by each laboratory. For Iloperidone, a common transition is m/z 427.06 → 261.04.

Comparative Data Analysis

The performance of each laboratory will be assessed based on the accuracy and precision of their results.

  • Accuracy: The closeness of the mean test result to the true concentration. It is often expressed as the percentage bias.

  • Precision: The closeness of agreement between a series of measurements. It is typically expressed as the coefficient of variation (%CV).

Hypothetical Inter-laboratory Comparison Data

The following table summarizes hypothetical results from a five-laboratory comparison study for a plasma sample with a target Iloperidone concentration of 5.0 ng/mL.

LaboratoryMean Measured Conc. (ng/mL)Standard Deviation (ng/mL)Accuracy (% Bias)Precision (%CV)
Lab 14.850.24-3.0%4.9%
Lab 25.120.31+2.4%6.1%
Lab 34.980.20-0.4%4.0%
Lab 45.300.45+6.0%8.5%
Lab 54.750.28-5.0%5.9%

Table 1. Hypothetical comparative data for Iloperidone analysis in a spiked plasma sample.

Acceptance Criteria

For bioanalytical method validation, regulatory agencies like the FDA provide guidance on acceptance criteria. Generally, for accuracy, the mean value should be within ±15% of the nominal value, and for precision, the %CV should not exceed 15%.

Iloperidone's Signaling Pathway

Iloperidone's therapeutic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The blockade of these receptors in the central nervous system is believed to be the mechanism by which it alleviates the symptoms of schizophrenia.

Primary Signaling Pathway of Iloperidone:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Therapeutic_Effect Therapeutic Effect (Reduction of Schizophrenia Symptoms) D2_Receptor->Therapeutic_Effect HT2A_Receptor->Therapeutic_Effect Iloperidone Iloperidone Iloperidone->D2_Receptor Blocks Iloperidone->HT2A_Receptor Blocks

Figure 2. Iloperidone's antagonist action on D2 and 5-HT2A receptors.

Conclusion

This guide provides a comprehensive framework for an inter-laboratory comparison of Iloperidone analysis. By adhering to standardized protocols and evaluating performance against established acceptance criteria, laboratories can ensure the generation of high-quality, reliable, and comparable data. This is paramount for the successful development and clinical application of Iloperidone. The provided hypothetical data and visualizations serve as a practical resource for laboratories aiming to participate in or organize such a comparison.

References

A Comparative Guide to the Bioanalytical Quantification of Iloperidone and its Metabolite P95

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of the atypical antipsychotic drug Iloperidone and its primary active metabolite, P95. This document focuses on the robust and widely adopted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, while also exploring alternative chromatographic techniques.

Iloperidone is a crucial therapeutic agent for the management of schizophrenia. Monitoring its concentration and that of its active metabolite, P95, in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide offers a detailed overview of the methodologies, performance characteristics, and experimental protocols associated with their quantification.

Method Performance Comparison

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the performance characteristics of a validated LC-MS/MS method compared to other potential chromatographic techniques.

ParameterLC-MS/MS MethodHPLC-UV / UPLC-PDA Methods
Analyte(s) Iloperidone and P95 (simultaneously)Primarily Iloperidone
Matrix Human Plasma, Rat PlasmaPharmaceutical Formulations (Tablets)
Linearity Range (Iloperidone) 0.01 - 15 ng/mL50 - 1000 ng/mL (HPLC-UV in plasma)
Linearity Range (P95) 0.02 - 20 ng/mLNot reported for simultaneous analysis
Lower Limit of Quantification (LLOQ) 0.01 ng/mL (Iloperidone), 0.02 ng/mL (P95)50 ng/mL (Iloperidone in plasma)
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) <15%<15%
Extraction Recovery >75%Method dependent
Selectivity High (due to mass-based detection)Moderate (potential for interference)
Throughput High (run times typically < 5 min)Lower (run times can be longer)

Experimental Protocols

LC-MS/MS Method for Iloperidone and P95 in Human Plasma

This protocol outlines a validated method for the simultaneous quantification of Iloperidone and its metabolite P95 in human plasma.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add an internal standard (e.g., deuterated Iloperidone).

  • Perform solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column (e.g., ACE 5 C8, 50 x 4.6 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Iloperidone: Specific precursor to product ion transition.

    • P95: Specific precursor to product ion transition.

    • Internal Standard: Specific precursor to product ion transition.

Alternative Method: HPLC-UV for Iloperidone in Rat Plasma

While primarily used for pharmaceutical formulations, HPLC with UV detection can be adapted for biological matrices, though typically with lower sensitivity than LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To a volume of rat plasma, add a precipitating agent (e.g., acetonitrile) to remove proteins.

  • Vortex and centrifuge the sample.

  • Collect the supernatant for injection.

2. Chromatographic Conditions

  • Chromatographic System: An HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A phenyl or C18 reversed-phase column is often employed.

  • Mobile Phase: An isocratic mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[2]

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.[2]

  • Detection Wavelength: Iloperidone is monitored at a specific UV wavelength (e.g., 276 nm).[2]

Method Validation Summary

A comprehensive validation of the LC-MS/MS method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from other components in the matrix.

  • Linearity: The relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Assessed at multiple concentration levels (LQC, MQC, HQC).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the LC-MS/MS analytical workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is spe Solid Phase Extraction (SPE) is->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC System reconstitute->inject Transfer separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect quantify Data Acquisition & Quantification detect->quantify

LC-MS/MS Workflow for Iloperidone and P95 Analysis

cluster_validation Method Validation Parameters cluster_acceptance Acceptance Criteria (Typical) selectivity Selectivity & Specificity linearity Linearity & Range accuracy Accuracy linearity_crit Correlation Coefficient (r²) ≥ 0.99 linearity->linearity_crit precision Precision acc_prec Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% RSD (≤20% at LLOQ) accuracy->acc_prec recovery Recovery precision->acc_prec matrix_effect Matrix Effect stability Stability stability_crit Within ±15% of nominal concentration stability->stability_crit

Key Method Validation Parameters and Criteria

Conclusion

The LC-MS/MS method stands out as the gold standard for the simultaneous quantification of Iloperidone and its metabolite P95 in biological matrices due to its superior sensitivity, selectivity, and high-throughput capabilities. While alternative methods like HPLC-UV may be suitable for the analysis of the parent drug in pharmaceutical formulations, they generally lack the sensitivity required for bioanalytical applications involving metabolites at low concentrations. The detailed protocols and validation parameters presented in this guide are intended to assist researchers in the development and implementation of robust and reliable analytical methods for their specific research needs.

References

Performance of Iloperidone Metabolite P95-13C,d3 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analytical performance of the stable isotope-labeled internal standard, Iloperidone metabolite P95-13C,d3, for the quantification of the Iloperidone metabolite P95 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies of Iloperidone.

While specific validation data for P95-13C,d3 is not publicly available, this guide leverages performance data from a closely related stable isotope-labeled analog (deuterated P95) to provide a robust indication of expected performance. Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), as they exhibit nearly identical physicochemical properties to the analyte of interest, effectively compensating for variability during sample preparation and analysis.

Comparative Performance in Human Plasma

The primary matrix for which performance data of a P95 stable isotope-labeled internal standard is available is human plasma. The following tables summarize the validation parameters of a sensitive and rapid isotope dilution LC-MS/MS method for the simultaneous determination of Iloperidone and its major metabolites, including P95.[1]

Table 1: Linearity and Range [1]

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
P95Human Plasma0.01 - 6> 0.99

Table 2: Accuracy and Precision [1]

AnalyteMatrixQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
P95Human PlasmaLLOQ0.01105.04.75
LQC0.0398.73.21
MQC2.496.21.17
HQC4.897.52.54

Table 3: Recovery and Matrix Effect [1]

AnalyteMatrixQC LevelConcentration (ng/mL)Extraction Recovery (%)IS-Normalized Matrix Factor
P95Human PlasmaLQC0.0385.61.02
MQC2.484.20.97
HQC4.886.11.03

Performance in Other Matrices

While specific validation data for P95 or its stable isotope-labeled internal standard in matrices other than plasma is limited in the reviewed literature, established methodologies for the analysis of antipsychotics in urine and tissue homogenates can be adapted.

Urine: LC-MS/MS methods are commonly employed for the determination of antipsychotics and their metabolites in urine for medication compliance monitoring.[2] Sample preparation typically involves a dilute-and-shoot approach or solid-phase extraction (SPE) to remove interferences. The use of a stable isotope-labeled internal standard like P95-13C,d3 is highly recommended to compensate for the high variability and matrix effects often observed in urine samples.

Tissue Homogenates: For quantification in tissue, homogenization is followed by protein precipitation and/or liquid-liquid extraction (LLE) or SPE. The complexity of the tissue matrix necessitates the use of a robust internal standard like P95-13C,d3 to ensure accurate and precise quantification.

Comparison with Alternative Methods

The primary alternative to using a stable isotope-labeled internal standard is the use of a structural analog. However, SIL-IS are widely considered superior for the following reasons:

  • Co-elution: SIL-IS co-elute with the analyte, ensuring they experience the same matrix effects and ionization suppression or enhancement.

  • Similar Extraction Recovery: The extraction efficiency of the SIL-IS is nearly identical to the analyte, providing more accurate correction for sample loss during preparation.

  • Reduced Variability: The use of a SIL-IS generally leads to lower variability and improved precision of the analytical method.

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has also been used for the determination of Iloperidone in pharmaceutical formulations. However, these methods typically lack the sensitivity and selectivity required for the low concentrations of metabolites found in biological matrices.

Experimental Protocols

Sample Preparation for Human Plasma using Solid-Phase Extraction (SPE)
  • Aliquoting: Take 100 µL of human plasma.

  • Internal Standard Spiking: Add the internal standard solution (P95-13C,d3 or a deuterated analog).

  • Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • SPE Conditioning: Condition an appropriate SPE cartridge (e.g., C8) with methanol followed by water.

  • Loading: Load the supernatant from the centrifugation step onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
  • LC Column: ACE 5 C8 column

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: Typically 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both P95 and its stable isotope-labeled internal standard.

Visualizations

Iloperidone Metabolism Pathway

Iloperidone_Metabolism Iloperidone Iloperidone P88 P88 (Carbonyl Reduction) Iloperidone->P88 Cytosolic Reductases P95 P95 (Hydroxylation) Iloperidone->P95 CYP2D6 P89 P89 (O-demethylation) Iloperidone->P89 CYP3A4

Caption: Major metabolic pathways of Iloperidone.

Experimental Workflow for Bioanalysis

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with P95-13C,d3 (IS) Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Report Reporting Quant->Report

Caption: General workflow for bioanalytical quantification.

References

A Comparative Guide to 13C vs. Deuterium Labeled Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis, as they share nearly identical physicochemical properties with the analyte of interest. This allows them to effectively compensate for variability throughout the analytical workflow, from sample preparation to detection.

The two most common stable isotopes used for labeling are Carbon-13 (¹³C) and Deuterium (²H or D). While both serve the fundamental purpose of an internal standard, their intrinsic properties can lead to significant differences in analytical performance. This guide provides an objective comparison of ¹³C and Deuterium labeled standards, supported by experimental data and detailed methodologies, to assist researchers in making an informed choice for their specific bioanalytical needs.

Key Performance Differences: A Head-to-Head Comparison

The primary distinction between ¹³C and Deuterium labeled standards lies in their chemical stability and chromatographic behavior. ¹³C-labeled standards are generally considered superior for many applications due to their greater isotopic stability and closer structural identity to the unlabeled analyte.[1][2][3]

Feature¹³C-Labeled StandardDeuterium-Labeled StandardRationale & Implications for Bioanalysis
Chromatographic Co-elution Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, ensuring co-elution.[1][3]Variable. Can exhibit chromatographic shifts, typically eluting slightly earlier than the unlabeled analyte. This is due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.Perfect co-elution is crucial for accurate compensation of matrix effects. If the analyte and internal standard have different retention times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.
Isotopic Stability High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites (e.g., -OH, -NH).Loss of the isotopic label compromises the integrity of the internal standard, potentially leading to underestimation of the analyte concentration. ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process.
Matrix Effects Compensation More effective. Due to perfect co-elution, ¹³C-labeled standards experience the same matrix effects as the analyte, leading to more accurate and precise results.Less effective. Chromatographic shifts can result in differential matrix effects between the analyte and the internal standard, potentially introducing bias in the results.The primary purpose of a SIL-IS is to compensate for matrix effects. The closer the IS mimics the analyte's behavior, the better the compensation.
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher. While the natural abundance of Deuterium is low, the potential for in-source fragmentation and H-D exchange can complicate spectra and introduce interference.Cleaner analytical signals with less spectral overlap are desirable for unambiguous quantification.
Cost & Availability Generally higher due to more complex synthesis.Typically less expensive and more widely available for a range of small molecules.Budget and availability are practical considerations, but the potential for compromised data quality with deuterated standards should be weighed against the cost savings.

Quantitative Data Summary

While comprehensive head-to-head studies are not always available for every analyte, the following tables summarize representative data from studies comparing the performance of ¹³C and Deuterium labeled internal standards.

Table 1: Chromatographic Retention Time Comparison for Amphetamine Analysis

CompoundRetention Time (min)Retention Time Difference from Amphetamine (min)
Amphetamine2.540
¹³C₆-Amphetamine2.540
d₃-Amphetamine2.52-0.02
d₅-Amphetamine2.51-0.03
d₈-Amphetamine2.49-0.05
Data adapted from a study on amphetamine analysis. Actual retention times are method-dependent.

This data clearly illustrates the chromatographic shift observed with deuterated standards, while the ¹³C-labeled standard co-elutes perfectly with the unlabeled amphetamine.

Table 2: Comparison of Extraction Recovery

AnalyteInternal StandardExtraction Recovery Difference
HaloperidolDeuterated Haloperidol35%
Data reported by Weiling, highlighting a significant difference in extraction recovery between the analyte and its deuterated internal standard.

This example demonstrates that the assumption of identical extraction behavior for deuterated standards may not always hold true, potentially leading to inaccurate results.

Experimental Protocols

The following are generalized experimental protocols for the use of SIL internal standards in bioanalysis. The critical step is the addition of the internal standard at the earliest point in the workflow to ensure it experiences the same sample processing as the analyte.

Protocol 1: Protein Precipitation for Plasma Samples
  • Sample Preparation: To 100 µL of plasma, add the SIL internal standard (either ¹³C or Deuterium labeled) at a known concentration.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol to precipitate the proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
  • Sample Pre-treatment: To 1 mL of urine, add the SIL internal standard. Acidify the sample if necessary for optimal retention on the SPE sorbent.

  • SPE Column Conditioning: Condition the SPE column with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

  • Washing: Wash the column with a weak solvent to remove interfering substances.

  • Elution: Elute the analyte and internal standard with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue for LC-MS/MS analysis.

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard (¹³C or Deuterium Labeled) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

Chromatographic_Behavior cluster_chromatogram Chromatogram Intensity Intensity Retention Time Retention Time analyte_peak analyte_top analyte_peak->analyte_top Analyte + ¹³C-IS deuterated_peak deuterated_top deuterated_peak->deuterated_top Deuterated-IS origin y_axis origin->y_axis x_axis origin->x_axis

Caption: Chromatographic behavior of ¹³C and Deuterium labeled standards relative to the analyte.

Decision_Tree Start Internal Standard Selection High_Accuracy High Accuracy & Precision Required? Start->High_Accuracy Budget Budget Constraints? High_Accuracy->Budget No C13_Standard Use ¹³C-Labeled Standard High_Accuracy->C13_Standard Yes Budget->C13_Standard No D_Standard Use Deuterium-Labeled Standard (with careful validation) Budget->D_Standard Yes Consider_Analog Consider Structural Analog (if SIL not available) D_Standard->Consider_Analog If performance is inadequate

Caption: A decision tree for selecting an appropriate internal standard in bioanalysis.

Conclusion

For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice. Its ability to perfectly co-elute with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and potential isotopic instability. When using deuterated standards, rigorous validation is essential to ensure that these potential issues do not compromise the quality and integrity of the bioanalytical data. For the most demanding applications and the development of robust and reliable quantitative assays, the investment in ¹³C-labeled standards is highly recommended.

References

A Comparative Guide to the Isotopic Purity Assessment of Iloperidone Metabolite P95-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Iloperidone metabolite P95 labeled with carbon-13 and deuterium (Iloperidone metabolite P95-13C,d3). Iloperidone is an atypical antipsychotic medication that is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4. One of its major metabolites, P95, is formed through hydroxylation mediated by CYP2D6.[1][2] The use of isotopically labeled internal standards is crucial for accurate quantification in pharmacokinetic and metabolic studies. This guide compares the dual-labeled P95-13C,d3 with a singly-labeled deuterated standard, providing detailed experimental protocols for assessing their isotopic purity.

Metabolic Pathway of Iloperidone to Metabolite P95

Iloperidone undergoes extensive metabolism, with one of the primary pathways being the hydroxylation of the piperidine ring to form the P95 metabolite.[1][3] This metabolic conversion is catalyzed by the CYP2D6 enzyme.[1]

Metabolic Pathway of Iloperidone to P95 Iloperidone Iloperidone C₂₄H₂₇FN₂O₄ CYP2D6 CYP2D6 Mediated Hydroxylation Iloperidone->CYP2D6 Metabolism P95 Metabolite P95 (Iloperidone Carboxylic Acid) C₂₃H₂₅FN₂O₅ CYP2D6->P95

Iloperidone Metabolic Pathway

Comparison of Isotopically Labeled Standards

The choice of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Here, we compare the theoretical advantages of a dual-labeled standard (P95-13C,d3) versus a single-labeled deuterated standard (P95-d3). While specific experimental data for a direct comparison is not publicly available, the following table outlines the key performance parameters that should be evaluated.

FeatureThis compoundIloperidone Metabolite P95-d3Rationale
Mass Difference +4 Da (nominal)+3 Da (nominal)A larger mass difference from the unlabeled analyte minimizes potential isotopic overlap and background interference, leading to improved accuracy.
Isotopic Stability HighGenerally high, but potential for back-exchange in certain environments.Carbon-13 labels are generally more stable than deuterium labels, which can sometimes undergo back-exchange with protons from the solvent or matrix.
Chromatographic Shift Minimal to nonePotential for slight retention time shift compared to the unlabeled analyte.Deuteration can sometimes lead to a slight change in chromatographic behavior, which needs to be monitored.
Potential for Interference LowerHigherThe dual-label provides a more distinct mass shift, reducing the likelihood of interference from endogenous compounds or other metabolites.

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of this compound should be rigorously assessed to ensure its suitability as an internal standard. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This method provides a highly accurate determination of the mass-to-charge ratio, allowing for the differentiation and quantification of isotopologues.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode with high resolution (>60,000).

    • Scan Range: m/z 400-450.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled P95 (M+0), the desired labeled P95-13C,d3 (M+4), and other potential isotopologues (M+1, M+2, M+3).

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Intensity(M+4) / (Sum of Intensities of all isotopologues)] * 100

Isotopic Purity and Positional Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the specific positions of the isotopic labels. Both ¹H and ¹³C NMR are valuable for this assessment.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Analyze the spectrum to confirm the absence of proton signals at the positions where deuterium has been incorporated. The integration of the remaining proton signals should be consistent with the expected structure.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced. The chemical shift will confirm the position of the ¹³C label.

  • Data Analysis:

    • The isotopic enrichment can be estimated by comparing the integral of the enhanced ¹³C signal to the integrals of the natural abundance ¹³C signals of other carbons in the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of the isotopic purity of this compound.

Isotopic Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Assessment Sample This compound HRMS LC-HRMS Analysis Sample->HRMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Purity_Calc Isotopic Purity Calculation HRMS->Purity_Calc Positional_Analysis Positional Confirmation NMR->Positional_Analysis Report Certificate of Analysis Purity_Calc->Report Positional_Analysis->Report

Isotopic Purity Workflow

Conclusion

The assessment of isotopic purity is a critical step in the validation of isotopically labeled internal standards for use in regulated bioanalysis. While specific comparative data for this compound is not widely published, the theoretical advantages of a dual-labeled standard, including a larger mass difference and potentially greater isotopic stability, make it a promising candidate for highly sensitive and specific quantitative assays. The detailed protocols for HRMS and NMR analysis provided in this guide offer a robust framework for the comprehensive evaluation of its isotopic purity. Researchers should perform these analyses to ensure the quality and reliability of their analytical data.

References

Safety Operating Guide

Navigating the Disposal of Iloperidone Metabolite P95-13C,d3: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of investigational compounds like Iloperidone metabolite P95-13C,d3 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this research chemical, ensuring the protection of personnel and the environment.

Key Safety and Hazard Information

The following table summarizes the known hazard and safety information for Iloperidone, which should be considered as a proxy for its metabolites in the absence of specific data.

PropertyInformation
GHS Hazard Statements H302: Harmful if swallowed.[1]
GHS Precautionary Statements P264: Wash thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] P330: Rinse mouth.[1] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Toxicity Acute oral toxicity (Harmful if swallowed). No specific data is available for aquatic toxicity, persistence and degradability, or bioaccumulative potential.
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.
Personal Protective Equipment (PPE) Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocol: Disposal of this compound

The proper disposal of pharmaceutical waste generated in a research setting is paramount to prevent environmental contamination and ensure human health and safety. All investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.

Step 1: Waste Classification

Before disposal, determine the appropriate waste category for this compound. Based on available data for the parent compound, it is typically not classified as a hazardous waste under RCRA unless it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) not indicated in the available SDS. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for a formal waste classification.

  • Hazardous Waste: If deemed hazardous by EHS, the waste must be collected by a certified hazardous waste vendor for incineration.

  • Non-Hazardous Pharmaceutical Waste: If classified as non-hazardous, it can typically be disposed of through a licensed medical waste incinerator.

  • Controlled Substances: Iloperidone is not federally scheduled as a controlled substance. However, state or local regulations may vary. If it were a controlled substance, disposal would require reverse distribution or destruction by a DEA-registered entity.

Step 2: Segregation and Collection

  • Solid Waste: Collect solid waste, such as unused compound, contaminated personal protective equipment (PPE), and labware, in a designated, leak-proof, and clearly labeled container. The container should be marked as "Pharmaceutical Waste for Incineration" or as directed by your institution's EHS.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with other chemical waste streams unless approved by EHS.

Step 3: Labeling and Storage

Properly label all waste containers with the contents (e.g., "this compound waste"), the date, and any applicable hazard warnings. Store the waste in a secure, designated area away from incompatible materials, awaiting pickup by the appropriate waste management service.

Step 4: Final Disposal

Arrange for the disposal of the waste through your institution's EHS-approved vendor. The primary recommended disposal method for pharmaceutical waste is incineration to ensure complete destruction of the active pharmaceutical ingredient.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Waste Classification start->consult_ehs is_hazardous Is it RCRA Hazardous Waste? consult_ehs->is_hazardous is_controlled Is it a Controlled Substance? is_hazardous->is_controlled No hazardous_waste Segregate as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous Classified as Non-Hazardous Pharmaceutical Waste is_controlled->non_hazardous No controlled_substance Manage as Controlled Substance is_controlled->controlled_substance Yes collect_waste Collect in Designated, Labeled Container non_hazardous->collect_waste hazardous_waste->collect_waste reverse_distribution Dispose via Reverse Distributor or DEA-Approved Method controlled_substance->reverse_distribution store_waste Store Securely for Pickup collect_waste->store_waste incineration Dispose via Approved Vendor for Incineration store_waste->incineration end End of Disposal Process incineration->end reverse_distribution->end

Disposal decision workflow for this compound.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Iloperidone Metabolite P95-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Iloperidone metabolite P95-13C,d3. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is a stable isotope-labeled version of a metabolite of the atypical antipsychotic drug iloperidone. While the isotopic labeling with Carbon-13 and Deuterium does not confer radioactivity, the pharmacological activity of the parent compound necessitates careful handling to prevent accidental exposure.[1][2][3] The primary hazards associated with the non-labeled form, Iloperidone metabolite P95, include being harmful if swallowed and being very toxic to aquatic life with long-lasting effects.[4]

Essential Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific laboratory procedure involving this compound.[5] However, the following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for extended handling periods to provide additional protection. Gloves should be powder-free to avoid contamination and absorption of the compound.
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect against flying particles.
Chemical Splash GogglesTo be worn when there is a risk of splashes or aerosols.
Face ShieldMust be worn in conjunction with safety glasses or goggles during activities with a high splash risk, such as preparing solutions or handling larger quantities.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Impervious ClothingRecommended when there is a potential for significant exposure.
Respiratory Protection Suitable RespiratorA NIOSH-approved respirator may be necessary when working with the solid compound outside of a ventilated enclosure or when there is a potential for aerosol generation. The specific type of respirator should be determined by a formal risk assessment.

Operational Plan for Safe Handling

All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • When handling the solid (powder) form, avoid creating dust.

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing. The compound is soluble in DMSO.

    • Keep containers tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly dispose of PPE before leaving the work area.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Place any unused solid this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) into a clearly labeled, sealed container for chemical waste.

  • Liquid Waste:

    • Collect all solutions containing the compound and any rinsates from cleaning glassware in a designated, sealed, and clearly labeled waste container.

  • Sharps Waste:

    • Dispose of any contaminated needles or other sharps in a designated sharps container.

  • General Lab Waste:

    • Lightly contaminated items such as gloves and disposable lab coats should be placed in a sealed bag and disposed of according to institutional guidelines for chemical waste.

  • Final Disposal:

    • All chemical waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Hazard and Safety Data Summary

The following table summarizes key hazard and safety information for the parent compound, Iloperidone metabolite P95.

ParameterInformation
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.
Storage Conditions Store at -20°C in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

Safe Handling and Disposal Workflow

start Start: Prepare for Handling ppe Don Appropriate PPE: - Nitrile Gloves (Double) - Safety Goggles/Face Shield - Lab Coat start->ppe handling Handle Compound in Ventilated Enclosure ppe->handling spill Spill? handling->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes post_handling Post-Handling Procedures: - Decontaminate Surfaces - Wash Hands spill->post_handling No spill_cleanup->post_handling waste_disposal Segregate and Dispose of Waste: - Solid Chemical Waste - Liquid Chemical Waste - Contaminated PPE post_handling->waste_disposal end End: Secure Laboratory waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.